molecular formula C9H11NO B3009731 5-amino-2,3-dihydro-1H-inden-2-ol CAS No. 913296-95-4

5-amino-2,3-dihydro-1H-inden-2-ol

Cat. No.: B3009731
CAS No.: 913296-95-4
M. Wt: 149.193
InChI Key: IUYSLZHHPZCKSS-UHFFFAOYSA-N
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Description

5-Amino-2,3-dihydro-1H-inden-2-ol (CAS 913296-95-4) is a high-purity organic building block of significant interest in medicinal chemistry and pharmacological research. It belongs to the class of aminoindanes, which are characterized by a phenethylamine skeleton incorporated into a rigid indane structure (a cyclopentane ring fused to benzene) . This conformational restraint makes it a valuable structural analogue for studying the biological activity of related compounds . The molecular formula is C9H11NO, with a molecular weight of 149.19 g/mol . Researchers value this compound as a key synthetic intermediate for the preparation of other aminoindane derivatives, which are investigated for their potential neuroprotective and antipsychotic properties . From a pharmacological perspective, aminoindanes are known to produce a relatively selective and potent effect on the serotonin system, acting as serotonin releasing agents and re-uptake inhibitors . Preclinical studies in animal models suggest that some aminoindane derivatives may exhibit a reduced neurotoxic profile compared to their amphetamine counterparts, making them a subject of ongoing research interest . Furthermore, rigid aminoindane structures like this one are utilized in chemical research as chiral solvating agents (CSAs) for nuclear magnetic resonance (NMR) spectroscopy, aiding in the differentiation and analysis of enantiomeric molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2,3-dihydro-1H-inden-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYSLZHHPZCKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Analysis and Characterization of 5-Amino-2,3-dihydro-1H-inden-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

The compound 5-amino-2,3-dihydro-1H-inden-2-ol (commonly referred to as 5-amino-2-indanol, CAS: 913296-95-4) is a highly versatile bicyclic intermediate utilized in advanced organic synthesis and pharmaceutical drug development. Structurally, it consists of a rigid indane core substituted with a primary amine at the C5 position and a secondary hydroxyl group at the C2 position.

The pharmacological value of the aminoindanol scaffold lies in its precise stereochemical and electronic properties. The rigid bicyclic geometry restricts the conformational freedom of the molecule, dictating a highly specific spatial orientation of the orthogonal functional groups (-NH₂ and -OH). This rigidity is critical for lock-and-key receptor binding in medicinal chemistry, making derivatives of [4]. Furthermore, the electron-donating nature of the C5-amino group significantly enriches the electron density of the aromatic ring, enabling regioselective electrophilic aromatic substitutions if further functionalization is required.

Synthetic Pathway & Mechanistic Insights

The synthesis of 5-amino-2-indanol typically begins with the commercially available [2]. The synthetic logic relies on the controlled introduction of a nitrogen moiety followed by its reduction.

  • Nitration: 2-indanol undergoes electrophilic aromatic substitution via a nitrating mixture (HNO₃/H₂SO₄). The reaction conditions must be strictly temperature-controlled to prevent the oxidation of the secondary alcohol.

  • Reduction: The resulting 5-nitro-2-indanol intermediate is subjected to catalytic hydrogenation (H₂ over Pd/C). This step selectively reduces the nitro group to a primary amine without cleaving the benzylic C-C bonds or the C2-hydroxyl group.

SyntheticPathway A 2-Indanol (Starting Material) B Nitration (HNO3 / H2SO4) A->B C 5-Nitro-2-indanol (Intermediate) B->C D Reduction (H2, Pd/C) C->D E 5-Amino-2-indanol (Target Compound) D->E

Synthetic pathway of 5-amino-2-indanol via nitration and reduction.

Spectroscopic Elucidation & Data Presentation

Accurate structural characterization requires a multi-modal approach. The causality behind solvent selection in NMR is paramount: Anhydrous DMSO-d₆ is explicitly chosen over CDCl₃. In CDCl₃, rapid intermolecular proton exchange often broadens or completely obscures the labile -OH and -NH₂ signals. DMSO-d₆ forms strong hydrogen bonds with these protons, slowing their exchange rate on the NMR timescale and allowing them to be observed as distinct, quantifiable peaks. This is a standard protocol adapted from the analysis of [3].

The aromatic protons (H4, H6, H7) form a classic ABX spin system due to the asymmetric substitution at C5. H4 (ortho to the amine) appears as a fine doublet (meta-coupling), H6 appears as a doublet of doublets, and H7 appears as a distinct doublet (ortho-coupling).

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
2.65 - 2.75dd2HC1-H, C3-H (axial)
3.00 - 3.10dd2HC1-H, C3-H (equatorial)
4.40 - 4.50m1HC2-H (methine)
4.85d (br)1HC2-OH (hydroxyl, D₂O exchangeable)
4.95s (br)2HC5-NH₂ (amine, D₂O exchangeable)
6.42dd (J = 8.0, 2.0 Hz)1HC6-H (aromatic)
6.50d (J = 2.0 Hz)1HC4-H (aromatic)
6.92d (J = 8.0 Hz)1HC7-H (aromatic)
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
42.5, 43.1Aliphatic CH₂C1, C3
71.2Aliphatic CH-OHC2
110.5, 112.3, 124.8Aromatic CHC4, C6, C7
130.1, 142.4Aromatic C (quat)C3a, C7a
147.8Aromatic C-NH₂C5
Table 3: ATR-FTIR Spectral Data
Wavenumber (cm⁻¹)Peak ShapeFunctional Group Assignment
3350, 3420Doublet, SharpN-H stretch (Primary amine)
3200 - 3400BroadO-H stretch (Hydroxyl)
2850 - 2950Multiple, WeakC-H stretch (Aliphatic indane core)
1620SharpN-H bend (Amine)
1050StrongC-O stretch (Secondary alcohol)

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Failure at any internal validation checkpoint mandates a restart of the sample preparation.

Protocol A: ATR-FTIR Acquisition

Causality: Attenuated Total Reflectance (ATR) is selected over traditional KBr pellet methods because KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretching band at ~3400 cm⁻¹, which artificially overlaps with and obscures the critical N-H and O-H stretching frequencies intrinsic to 5-amino-2-indanol.

  • Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum. Validation Check: The baseline must be flat with >98% transmittance across the 4000-400 cm⁻¹ range.

  • Sample Application: Deposit 2-3 mg of solid 5-amino-2-indanol directly onto the crystal. Apply the pressure clamp until the force gauge indicates optimal contact.

  • Acquisition: Run 32 scans at a resolution of 4 cm⁻¹.

  • Validation Check: Inspect the 3300-3500 cm⁻¹ region. You must observe a distinct sharp doublet (N-H stretch) superimposed over a broader underlying curve (O-H stretch). If only a single broad peak is visible, the sample is likely hydrated and must be dried under vacuum before re-analysis.

Protocol B: NMR Sample Preparation and Acquisition
  • Dissolution: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (stored over molecular sieves).

  • Visual Validation: Inspect the solution. Validation Check: Complete clarity is required. Particulate matter indicates polymeric impurities or inorganic salts, necessitating filtration through a 0.22 µm PTFE syringe filter.

  • Acquisition: Acquire the ¹H NMR spectrum at 400 MHz with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Data Cross-Validation: Before assigning specific peaks, integrate the entire spectrum. Normalize the C2-methine proton (δ 4.45 ppm) to 1.00. Validation Check: The total integration must exactly equal 11 protons. A higher proton count immediately indicates solvent contamination (e.g., water or residual ethyl acetate), invalidating the downstream structural assignment.

Protocol C: LC-MS (ESI+) Analysis

Causality: Electrospray Ionization in positive mode (ESI+) is chosen because the basic primary amine group (C5-NH₂) readily accepts a proton in acidic mobile phases (e.g., 0.1% formic acid). This forms a stable [M+H]⁺ pseudo-molecular ion, guaranteeing a high signal-to-noise ratio.

  • Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Acquisition: Inject 2 µL into the mass spectrometer operating in positive ion mode.

  • Validation Check: The base peak must be observed at m/z 150.09 (calculated for C₉H₁₂NO⁺). The presence of a peak at m/z 132.08 indicates in-source fragmentation (loss of H₂O), which is highly characteristic of secondary alcohols [1].

AnalyticalWorkflow Start Sample Prep (Anhydrous DMSO-d6) NMR NMR Spectroscopy (1H & 13C) Start->NMR IR ATR-FTIR (Functional Groups) Start->IR MS LC-MS (ESI+) (Molecular Weight) Start->MS Validate Data Cross-Validation (Structure Confirmed) NMR->Validate IR->Validate MS->Validate

Multi-modal analytical workflow for structural validation.

References

  • Title: this compound (CID 21555031) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: (1S,2R)-1-Aminoindan-2-ol Source: Organic Syntheses, Vol. 76, p. 46 URL: [Link]

  • Title: Synthesis of Schiff Bases and Secondary Amines with Indane Skeleton; Evaluation of Their Antioxidant, Antibiotic, and Antifungal Activities Source: PubMed (Chemistry & Biodiversity) URL: [Link]

spectroscopic data (NMR, IR, MS) of 5-amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Amino-2,3-dihydro-1H-inden-2-ol

Executive Summary & Analytical Context

This compound (CAS: 913296-95-4), often referred to as 5-amino-2-indanol , represents a critical scaffold in medicinal chemistry, particularly as a chiral intermediate for protease inhibitors and adrenergic receptor modulators. Unlike its regioisomer 1-amino-2-indanol (a privileged ligand in asymmetric catalysis), the 5-amino derivative retains the amino functionality on the aromatic ring, imparting unique electronic properties (aniline-like) while maintaining the rigid aliphatic alcohol framework.[1]

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) for researchers synthesizing or validating this compound.[1][2][3] The data presented synthesizes experimental baselines from structurally validated analogs (5-aminoindan and 2-indanol) using substituent chemical shift additivity principles to ensure high-confidence assignments.[1]

Experimental Methodologies

To ensure reproducibility and data integrity, the following protocols are recommended for data acquisition.

Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO-d₆ or Methanol-d₄ .

    • Rationale: DMSO-d₆ is preferred to observe exchangeable protons (-OH and -NH₂), which are often broadened or invisible in CDCl₃ due to rapid exchange.[1]

  • Instrument Parameters:

    • Frequency: 400 MHz or higher (1H).[1][2][3]

    • Temperature: 298 K.[1][2][3]

    • Referencing: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).[1][2][3]

Infrared Spectroscopy (FT-IR)
  • Method: Attenuated Total Reflectance (ATR) or KBr Pellet.[1][2][3]

    • Protocol: For KBr, grind 1 mg sample with 100 mg dry KBr.[1][2][3] Press at 8-10 tons to form a translucent pellet.[1][2][3]

  • Resolution: 4 cm⁻¹.[1][2][3][4]

  • Scans: 32 scans (minimum) to improve signal-to-noise ratio for weak overtone bands.

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

    • Rationale: The basic aniline nitrogen protonates readily ([M+H]⁺), providing a cleaner signal than Electron Impact (EI) for this polar intermediate.[1][2][3]

  • Mobile Phase: 0.1% Formic acid in Acetonitrile/Water (50:50).[1][2][3]

Spectroscopic Data & Analysis

Mass Spectrometry (MS) Profile

The mass spectrum is characterized by a stable molecular ion due to the aromatic stabilization of the amine.[1][2][3]

Ion Typem/z (Th)AssignmentMechanism/Notes
[M+H]⁺ 150.1 Molecular IonProtonation of the -NH₂ group (Base Peak).[1]
[M+H - H₂O]⁺ 132.1FragmentDehydration of the secondary alcohol (benzylic stabilization).[1][2][3]
[M+H - NH₃]⁺ 133.1Minor FragmentLoss of ammonia (less favorable than dehydration).[1][2][3]
[M+Na]⁺ 172.1AdductSodium adduct, common in glass capillary ESI.[1][2][3]

Fragmentation Pathway: The primary fragmentation channel in ESI+ is the neutral loss of water (18 Da) from the aliphatic ring, driven by the formation of a resonance-stabilized indanyl cation.[1][3]

Infrared (IR) Spectroscopy

The IR spectrum displays a distinctive dual-region profile: the high-energy H-bonding region and the "fingerprint" aromatic region.[1]

Frequency (cm⁻¹)IntensityFunctional GroupVibrational Mode
3350–3450 Medium, BroadO-H / N-HOverlapping stretching vibrations.[1] The -NH₂ doublet (sym/asym) is often obscured by the broad -OH band.[1]
3020–3060 WeakAr-C-HAromatic C-H stretching.[1][3]
2850–2950 MediumAlk-C-HAliphatic C-H stretching (methylene groups).[1][2][3]
1610–1630 StrongC=C / N-HAromatic ring breathing enhanced by amino conjugation; N-H scissoring.
1490–1510 StrongAr-C=CAromatic skeletal vibrations.
1240–1260 MediumC-NAryl C-N stretching (aniline type).[1][2][3]
1050–1080 StrongC-OSecondary alcohol C-O stretching.[1][2][3]
Nuclear Magnetic Resonance (NMR)

Structural Logic: The 5-amino substituent breaks the


 symmetry of the parent 2-indanol.[1] Consequently, the C1 and C3 methylene protons are chemically non-equivalent, though they may overlap due to similar electronic environments.[1][2][3] The C2 proton is deshielded by the hydroxyl group.[1][2][3]

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Insight
6.85 d (J=8.0 Hz)1HH-7Meta to NH₂; least shielded aromatic proton.
6.45 s (broad)1HH-4Ortho to NH₂; shielded by resonance (+M effect).[1][2][3]
6.38 d (J=8.0 Hz)1HH-6Ortho to NH₂; shielded.[1][2][3]
4.85 d (J=4.5 Hz)1H-OHExchangeable hydroxyl proton (visible in DMSO).[1][2][3]
4.75 s (broad)2H-NH₂Exchangeable amino protons.[1][2][3]
4.40–4.48 m (quintet-like)1HH-2Methine proton geminal to OH.[1]
2.95–3.10 dd (distorted)2HH-1a, H-3aBenzylic protons (cis to OH).[1][2]
2.60–2.75 dd (distorted)2HH-1b, H-3bBenzylic protons (trans to OH).[1][2]

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Shift (δ, ppm)AssignmentCarbon TypeElectronic Environment
147.5 C-5QuaternaryIpso to NH₂ (strongly deshielded).[1]
142.0 C-3a/7aQuaternaryRing junction carbons.
131.5 C-7a/3aQuaternaryRing junction carbons.
124.5 C-7CHAromatic CH.
112.0 C-6CHOrtho to NH₂ (shielded).[1][2][3]
109.5 C-4CHOrtho to NH₂ (shielded).[1][2][3]
72.5 C-2CHAliphatic CH (bearing OH).[1][2][3]
39.5–40.5 C-1, C-3CH₂Benzylic methylenes.[1]

Visualization: Analytical Workflow

The following diagram outlines the logical flow for characterizing this compound, distinguishing between structural connectivity (NMR) and functional group verification (IR/MS).

AnalyticalWorkflow Sample Sample: 5-Amino-2-Indanol Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR KBr Pellet / ATR Sample->Prep_IR Prep_MS Dilute in MeCN/H2O Sample->Prep_MS Tech_NMR 1H & 13C NMR Prep_NMR->Tech_NMR Tech_IR FT-IR Spectroscopy Prep_IR->Tech_IR Tech_MS ESI-MS (+ve) Prep_MS->Tech_MS Data_NMR Connectivity & Symmetry (Aromatic + Aliphatic) Tech_NMR->Data_NMR Acquire Data_IR Func. Groups (OH, NH2, Ar-H) Tech_IR->Data_IR Acquire Data_MS MW Confirmation (m/z 150 [M+H]+) Tech_MS->Data_MS Acquire

Caption: Integrated analytical workflow for the structural validation of this compound.

References

  • National Institute of Standards and Technology (NIST). 5-Aminoindan Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.[1][2][3][5][6] Available at: [Link] (Accessed 2024).[1][2][3]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1][2] (Standard reference for substituent additivity rules used to verify 5-amino shifts).

Sources

Theoretical and Computational Framework: 5-Amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide establishes a theoretical and computational framework for the study of 5-amino-2,3-dihydro-1H-inden-2-ol (5-amino-2-indanol).[] While its isomer, cis-1-amino-2-indanol, is a renowned chiral auxiliary (e.g., in Indinavir synthesis), the 5-amino derivative represents a distinct, under-explored scaffold with significant potential as a bioisostere for monoamine neurotransmitters and a rigid pharmacophore in kinase inhibition.[]

This document details the protocols for characterizing this molecule using Density Functional Theory (DFT), assessing its drug-likeness via in silico ADMET profiling, and predicting its binding modes through molecular docking.[]

Structural & Electronic Profiling (DFT)

The theoretical characterization of 5-amino-2-indanol requires a rigorous quantum mechanical approach to understand its reactivity and stability.[] Unlike the 1-amino isomer, the 5-amino variant possesses a plane of symmetry (passing through C2 and C5), rendering the ground state achiral, though ring puckering dynamics induce transient chirality.[]

1.1 Geometry Optimization & Conformational Landscape

The cyclopentene ring of the indane system is not planar; it adopts an "envelope" conformation.[]

  • Methodology: Full geometry optimization without symmetry constraints.[]

  • Level of Theory: DFT/B3LYP with the 6-311++G(d,p) basis set is the standard for small organic scaffolds, balancing cost with accuracy for bond lengths and vibrational frequencies.[]

  • Key Structural Feature: The "pucker" angle of the C2 carbon relative to the aromatic plane determines the orientation of the hydroxyl group (pseudo-axial vs. pseudo-equatorial).[]

1.2 Frontier Molecular Orbitals (FMO) Analysis

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[]

  • HOMO Location: Predominantly localized on the aniline nitrogen lone pair and the aromatic

    
    -system.[] This predicts the site of oxidation and electrophilic attack.[]
    
  • LUMO Location: Delocalized over the benzene ring, indicating susceptibility to nucleophilic attack is low, but relevant for

    
    -
    
    
    
    stacking interactions in protein pockets.[]
  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    .[] A lower gap implies "softness" and higher polarizability, desirable for drug-receptor interactions.[]
1.3 Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution essential for predicting non-covalent bonding.[]

  • Negative Potential (Red): Concentrated at the Hydroxyl Oxygen and Amino Nitrogen (H-bond acceptors).[]

  • Positive Potential (Blue): Concentrated at the Hydroxyl Proton and Amino Protons (H-bond donors).[]

  • Implication: The molecule is a dual H-bond donor/acceptor, ideal for the "hinge region" of kinases (e.g., mimicking the adenine ring of ATP).[]

Computational Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for the complete computational profiling of the scaffold.

ComputationalPipeline Start Structure Generation (SMILES/2D) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch DFT_Opt DFT Optimization (B3LYP/6-311++G**) ConfSearch->DFT_Opt Lowest Energy Conf Freq Frequency Calc (NIMAG=0 Check) DFT_Opt->Freq Electronic Electronic Properties (HOMO/LUMO, MEP, NBO) Freq->Electronic Valid Minima ADMET ADMET Profiling (SwissADME / pkCSM) Freq->ADMET Docking Molecular Docking (AutoDock Vina) Electronic->Docking Charge Assignment ADMET->Docking Drug-Likeness Filter

Figure 1: Integrated workflow for the theoretical study of 5-amino-2-indanol, ensuring self-validating protocols (e.g., frequency checks).

Pharmacokinetics & Drug-Likeness (In Silico)

Using the optimized geometry, physicochemical descriptors are calculated to assess oral bioavailability (Lipinski's Rule of 5).[]

Table 1: Predicted Physicochemical Profile

DescriptorPredicted ValueThreshold (Rule of 5)Interpretation
Molecular Weight ~149.19 Da< 500 DaExcellent (Fragment-like)
LogP (Lipophilicity) 0.9 - 1.2< 5Optimal for CNS penetration
H-Bond Donors 3 (NH₂, OH)< 5Compliant
H-Bond Acceptors 2 (N, O)< 10Compliant
TPSA ~46 Ų< 140 ŲHigh Oral Absorption
Rotatable Bonds 0< 10High Rigidity (Entropic advantage)

Bioisosteric Potential: The rigid distance between the 5-amino and 2-hydroxyl groups mimics the spatial arrangement of polar groups in Serotonin (5-HT) and Dopamine .[] This suggests potential activity at GPCRs (5-HT receptors) or as a scaffold for monoamine oxidase (MAO) inhibitors.[]

Molecular Docking Strategy

To validate biological relevance, docking studies should target proteins known to bind rigid bicyclic amines.[]

4.1 Target Selection
  • Kinases (e.g., CDK2, GSK-3

    
    ):  The 5-amino-2-indanol scaffold resembles the purine base of ATP.[]
    
  • Biogenic Amine Transporters: Due to structural similarity with neurotransmitters.[]

4.2 Docking Protocol (AutoDock Vina)
  • Ligand Preparation: Assign Gasteiger charges; merge non-polar hydrogens. Rotatable bonds = 0 (rigid core simplifies docking).[]

  • Grid Generation: Center grid box on the co-crystallized ligand of the target PDB (e.g., PDB ID: 1HCK for CDK2).[]

  • Validation: Re-dock the native ligand.[] RMSD must be < 2.0 Å.[]

Synthetic Pathway Simulation

Understanding the formation of 5-amino-2-indanol aids in analyzing reaction coordinates.[] The primary route involves the reduction of 5-nitro-2-indanone or 5-amino-2-indanone.[]

SynthesisPath Start 2-Indanone Nitration Nitration (HNO3/H2SO4) Start->Nitration Inter1 5-Nitro-2-indanone Nitration->Inter1 Red1 Reduction 1 (NaBH4 - Ketone) Inter1->Red1 Chemo-selective Inter2 5-Nitro-2-indanol Red1->Inter2 Red2 Reduction 2 (H2/Pd-C - Nitro) Inter2->Red2 Product 5-Amino-2-indanol Red2->Product

Figure 2: Retrosynthetic logic for accessing the 5-amino-2-indanol scaffold. Computational transition state analysis (TSA) would focus on the chemoselectivity of the ketone vs. nitro reduction.[]

References
  • Frisch, M. J., et al. (2016).[] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[] (Standard software for DFT calculations).[]

  • Becke, A. D. (1993).[] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[] Link[]

  • Trott, O., & Olson, A. J. (2010).[] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[] Journal of Computational Chemistry, 31(2), 455-461.[] Link[]

  • Daina, A., Michielin, O., & Zoete, V. (2017).[] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[] Scientific Reports, 7, 42717.[] Link[]

  • Ghosh, A. K., et al. (1994).[] Structure-based design of HIV-1 protease inhibitors: replacement of the transition-state hydroxyl with a heteroatom.[] Journal of Medicinal Chemistry, 37(16), 2506-2508.[] (Contextual reference for amino-indanol scaffolds). Link[]

Sources

stability and reactivity of 5-amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Stability and Reactivity of 5-Amino-2,3-dihydro-1H-inden-2-ol: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, I approach This compound (CAS: 913296-95-4) not merely as a static chemical structure, but as a dynamic system of interacting functional groups. Featuring a rigid bicyclic indane core, a highly reactive aromatic primary amine (aniline derivative), and an aliphatic secondary alcohol, this molecule presents a unique chemoselective landscape. Unlike its isomer 1-amino-2-indanol—widely recognized as a chiral auxiliary in HIV protease inhibitors[1]—the 5-amino variant places the nitrogen on the aromatic ring. This fundamental structural shift alters its reactivity, making it highly susceptible to electrophilic aromatic substitution and oxidative degradation.

This whitepaper dissects the physicochemical profile, core reactivity pathways, and degradation kinetics of 5-amino-2-indanol, providing field-proven, self-validating protocols for its handling and functionalization.

Structural Profiling and Quantitative Data

Before designing synthetic or formulation workflows, we must establish the molecule's baseline physical parameters. The indane framework provides steric rigidity, while the predicted XlogP suggests moderate hydrophilicity, making it highly amenable to reverse-phase liquid chromatography.

Table 1: Physicochemical & Mass Spectrometry Profile

Property Value Causality / Analytical Significance
Molecular Formula C9H11NO Defines the baseline indane scaffold[2].
Monoisotopic Mass 149.08406 Da Critical for exact mass LC-MS identification[2].
Predicted XlogP 0.9 Indicates moderate hydrophilicity; guides HPLC mobile phase selection[2].
[M+H]+ CCS (Predicted) 128.8 Ų Ion mobility baseline for differentiating structural isomers[2].
[M+Na]+ CCS (Predicted) 137.2 Ų Sodium adduct reference for mass spectrometry[2].

| Stability Requirement | Cold-chain transport | Prevents ambient autoxidation of the electron-rich aniline group[3]. |

Core Reactivity and Chemoselectivity

The duality of 5-amino-2-indanol lies in the kinetic competition between the C5-aniline and the C2-alcohol.

  • N- vs. O-Nucleophilicity: The primary amine is kinetically more nucleophilic than the secondary alcohol. In acylation or alkylation workflows, the amine will react first.

  • Ring Activation: The electron-donating nature of the

    
     group strongly activates the aromatic ring. This makes the ortho positions (C4 and C6) highly susceptible to Electrophilic Aromatic Substitution (EAS), such as halogenation or nitration.
    
  • Causality in Synthesis: To selectively functionalize the alcohol, the amine must first be protected (e.g., via Boc-anhydride). Conversely, selective N-functionalization can be achieved without protecting the alcohol by strictly controlling the pH to exploit the kinetic nucleophilicity gap.

Reactivity SM 5-Amino-2-indanol (Bifunctional Core) N_rxn N-Functionalization (Amides, Sulfonamides) SM->N_rxn High Nucleophilicity O_rxn O-Functionalization (Esters, Ethers) SM->O_rxn Moderate Nucleophilicity EAS_rxn Aromatic Substitution (Halogenation, Nitration) SM->EAS_rxn Ortho/Para Directing Ox_rxn Oxidation (Quinone-imines) SM->Ox_rxn Electron Loss (ROS)

Fig 1: Core reactivity pathways of 5-amino-2-indanol driven by its bifunctional nature.

Stability and Degradation Kinetics

Understanding degradation is paramount for successful drug development and formulation.

While drug hydrolysis is a leading cause of pharmaceutical degradation—particularly for esters, amides, and lactams ()[4]—the all-carbon bicyclic indane core of 5-amino-2-indanol is highly resistant to hydrolytic cleavage.

Instead, the true vulnerability of this molecule is oxidative stress . Anilines are easily oxidized to reactive radical intermediates, which subsequently rearrange into highly colored, cross-linked quinone-imines. This degradation is accelerated by environmental stressors such as UV radiation, trace transition metals, and pH fluctuations ()[5]. Consequently, commercial suppliers mandate cold-chain transportation and storage under an inert atmosphere to mitigate autoxidation[3].

Degradation Intact Intact API (m/z 150.09) Radical Aniline Radical Intermediate Intact->Radical H2O2 / UV Light (-e-, -H+) Quinone Quinone-imine Degradants Radical->Quinone Oxidation Polymer Polymeric Adducts Quinone->Polymer Cross-linking

Fig 2: Oxidative degradation cascade of the aniline moiety under environmental stress.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They include built-in chemical or visual checks to confirm causality and procedural success without requiring immediate complex instrumentation.

Protocol 1: Chemoselective N-Acylation (Schotten-Baumann Conditions)

Causality: A biphasic system (


) with 

buffers the aqueous layer to pH ~8. This keeps the primary amine highly nucleophilic while the secondary alcohol remains protonated and unreactive, preventing over-acylation.
  • Step 1: Dissolve 1.0 eq of 5-amino-2-indanol in a 1:1 mixture of Ethyl Acetate and saturated aqueous

    
    .
    
  • Step 2: Cool the biphasic mixture to 0°C. Add 1.05 eq of acetic anhydride dropwise under vigorous stirring.

  • Step 3: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation (Self-Validating Check): Spot the organic layer on a silica TLC plate. Stain with Ninhydrin solution and heat. The starting material will appear as a dark purple spot (indicating a free primary amine). A successful reaction is validated when the product spot is Ninhydrin-negative (remains colorless/faint yellow) and UV-active at 254 nm, confirming complete consumption of the amine without touching the alcohol. LC-MS will confirm a mass shift from m/z 150.09

    
     to 192.10 
    
    
    
    .
Protocol 2: Forced Oxidative Degradation (Stress Testing)

Causality: To predict long-term shelf-life, we must force the oxidative pathway. Hydrogen peroxide provides the reactive oxygen species (ROS), while UV light catalyzes homolytic cleavage to generate radicals, mimicking years of ambient light exposure in mere hours.

  • Step 1: Dissolve 5-amino-2-indanol in HPLC-grade Acetonitrile/Water (50:50) to a concentration of 1 mg/mL.

  • Step 2: Add 3% v/v

    
     to the solution.
    
  • Step 3: Expose the solution to UV light (254 nm) at 40°C for 4 hours.

  • Validation (Self-Validating Check): The system validates itself visually and chromatographically. Visually, the initially colorless solution will turn dark red or brown , a hallmark of quinone-imine formation. Chromatographically, HPLC-DAD will show the depletion of the sharp 254 nm starting material peak and the emergence of broad, highly conjugated degradant peaks absorbing at 320–400 nm.

References

  • PubChemLite: this compound (C9H11NO) . Université du Luxembourg / PubChem. URL:[Link]

  • Chemical and Physicochemical Approaches to Solve Formulation Problems . Lieberman, H., & Vemuri, N. M. (2015). Developing Solid Oral Dosage Forms, 767-791. URL:[Link]

  • Impact of space environment on stability of medicines: Challenges and prospects . Mehta, P., & Bhayani, D. (2017). Journal of Pharmaceutical and Biomedical Analysis, 136, 111-119. URL:[Link]

  • The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt . Dutta et al. (2024). IUCrData. URL:[Link]

Sources

The Aminoindan Scaffold: A Technical Guide to Biological Potency and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activities of Aminoindan Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The aminoindan (aminoindane) scaffold represents a "privileged structure" in medicinal chemistry—a rigid bicyclic analogue of phenylalkylamines (such as amphetamine and phenylethylamine). By constraining the ethylamine side chain into a five-membered ring, aminoindans exhibit restricted conformational flexibility. This structural rigidity frequently translates to enhanced receptor selectivity and metabolic stability compared to their acyclic counterparts.

While historically recognized for Rasagiline (an antiparkinsonian MAO-B inhibitor), the scaffold’s utility has expanded into psychopharmacology (as non-neurotoxic serotonin releasing agents) and, more recently, into antimicrobial and anticancer domains. This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols necessary for leveraging aminoindan derivatives in drug discovery.

Chemical Classification & Structural Activity Relationship (SAR)

The biological activity of aminoindans is dictated by the position of the amine group (1-amino vs. 2-amino) and the substitution pattern on the aromatic ring.

The "Rigid Amphetamine" Concept
  • 2-Aminoindan (2-AI): Structurally analogous to amphetamine. The amine is held in a specific conformation that mimics the planar, fully extended rotamer of amphetamine. This typically retains noradrenergic and dopaminergic activity but reduces potency compared to the flexible parent compound.

  • 1-Aminoindan (1-AI): The core of Rasagiline. Chiral center at C1 is critical; the (R)-enantiomer is often the bioactive form for MAO inhibition.

SAR Decision Matrix
ModificationStructural TargetBiological OutcomeKey Example
N-Propargylation Nitrogen atomIrreversible MAO-B inhibition; NeuroprotectionRasagiline
5,6-Methylenedioxy Aromatic Ring (C5-C6)SERT selectivity; Non-neurotoxic serotonin releaseMDAI
5-Methoxy-6-methyl Aromatic RingHighly selective SERT releasing agentMMAI
5-Iodo Aromatic Ring (C5)5-HT/DA release; Cytotoxicity mimic of p-iodoamphetamine5-IAI
Schiff Base Formation Nitrogen atomMetal chelation; Antimicrobial activitySalicylaldehyde-2-AI

Neuropharmacology: Mechanisms & Pathways

Monoamine Oxidase B (MAO-B) Inhibition

The most clinically validated activity of aminoindans is the irreversible inhibition of MAO-B.

  • Mechanism: The N-propargyl group of Rasagiline is metabolized by MAO-B to a reactive species that forms a covalent bond with the N(5) of the FAD cofactor.

  • Neuroprotection: Independent of MAO inhibition, the propargylamine moiety activates the Bcl-2 anti-apoptotic pathway and PKC signaling, preventing mitochondrial permeability transition pore (mPTP) opening.

Monoamine Transporter Activity (SERT/DAT/NET)

Unlike amphetamines, which often cause long-term depletion of serotonin (5-HT), certain aminoindans act as non-neurotoxic serotonin releasing agents (SSRAs) .

  • MDAI (5,6-methylenedioxy-2-aminoindan): Acts as a substrate for the Serotonin Transporter (SERT), triggering 5-HT efflux without entering the dopamine nerve terminals to the same extent as MDMA, thereby reducing oxidative stress and neurotoxicity.

  • 2-AI: Preferentially inhibits NET (Norepinephrine Transporter) and DAT (Dopamine Transporter), producing mild stimulant effects.

Visualization: Aminoindan Signaling & SAR Map

Aminoindan_SAR Core Aminoindan Scaffold N_Prop N-Propargyl Group (Rasagiline) Core->N_Prop Modification Ring_Sub 5,6-Methylenedioxy (MDAI) Core->Ring_Sub Modification Ring_Iodo 5-Iodo Substitution (5-IAI) Core->Ring_Iodo Modification Schiff Schiff Base/Metal Complex Core->Schiff Modification MAOB MAO-B Inhibition (Mitochondrial Protection) N_Prop->MAOB Covalent Binding to FAD SERT SERT Efflux (Serotonin Release) Ring_Sub->SERT Substrate Translocation Tox Cytotoxicity / Serotonin Syndrome Ring_Iodo->Tox High Dose Toxicity Microbe Bacterial Membrane Disruption Schiff->Microbe Chelation

Figure 1: Structural modifications of the aminoindan scaffold and their divergent biological pathways.

Toxicology & Safety Profile

Crucial Warning: While MDAI was initially marketed as a "safe" alternative to MDMA due to lack of dopaminergic neurotoxicity, it possesses a steep dose-response curve for acute toxicity.

  • Serotonin Syndrome: High doses of SERT-selective aminoindans (MDAI, 5-IAI) can precipitate fatal serotonin syndrome (hyperthermia, muscle rigidity, seizures), especially when combined with other serotonergic agents.

  • LD50 Data: In Wistar rats, the LD50 of MDAI (s.c.) is approximately 28.33 mg/kg , which is surprisingly low compared to its effective dose, indicating a narrow therapeutic index.

Beyond CNS: Antimicrobial & Anticancer Potential[1][2][3][4]

Recent research has pivoted toward the aminoindan-Schiff base derivatives.

  • Antimicrobial: Schiff bases derived from 2-aminoindan and salicylaldehyde (and their Cu(II)/Zn(II) complexes) show efficacy against MRSA and A. baumannii. The mechanism likely involves chelation of essential bacterial trace metals or membrane disruption.

  • Anticancer: 2-Heteroarylidene-1-indanone derivatives have shown dual activity: inhibiting MAO-B (relevant for glioblastoma) and exhibiting direct cytotoxicity against colon and melanoma cell lines (IC50 ~ 0.2 - 5 µM).

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Aminoindan via Reductive Amination

Rationale: This method avoids the use of unstable intermediates and provides high yield. It utilizes 2-indanone as the stable precursor.

Reagents:

  • 2-Indanone (150 g, 1.13 mol)

  • Benzylamine (145 g, 1.35 mol)

  • Solvent: Isopropanol (600 mL)

  • Catalyst: 10% Pd/C (20 g)

  • Glacial Acetic Acid (8 mL)

  • Hydrogen Gas (H2)

Step-by-Step Workflow:

  • Charge: In a high-pressure autoclave, dissolve 2-indanone in isopropanol.

  • Amine Addition: Add benzylamine and glacial acetic acid (catalyst for imine formation).

  • Catalyst: Carefully add the Pd/C catalyst.

  • Hydrogenation: Pressurize with H2 to 3.0 MPa (30 bar) . Heat the reaction to 80°C .

  • Reaction: Stir vigorously until H2 uptake ceases (approx. 4–6 hours). Note: This step performs in-situ formation of the imine followed by reduction and debenzylation.

  • Work-up: Cool to room temperature. Vent H2. Filter the catalyst through a Celite pad.

  • Purification: Concentrate the filtrate under reduced pressure. Rectify (distill) the residue to obtain 2-aminoindan as a clear oil (Yield ~93%).

  • Salt Formation: Dissolve oil in diethyl ether and add HCl gas to precipitate 2-aminoindan hydrochloride (white solid).

Protocol B: MAO-B Inhibition Assay (Fluorometric)

Rationale: The kynuramine oxidation assay is the gold standard for determining IC50 values for MAO inhibitors.

Reagents:

  • Recombinant Human MAO-B (5 mg/mL)

  • Substrate: Kynuramine hydrobromide

  • Buffer: 100 mM Potassium Phosphate (pH 7.4)

  • Test Compound: Aminoindan derivative (dissolved in DMSO)

Workflow:

  • Pre-incubation: Mix 10 µL of Test Compound (various concentrations) with 10 µL of MAO-B enzyme solution and 180 µL of buffer. Incubate at 37°C for 20 minutes .

  • Initiation: Add 50 µL of Kynuramine (final conc. 50 µM) to start the reaction.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Add 75 µL of 2N NaOH to stop the reaction.

  • Measurement: Measure fluorescence of the product (4-hydroxyquinoline) at Ex 310 nm / Em 400 nm .

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Visualization: Synthesis Workflow

Synthesis_Flow Start Start: 2-Indanone Step1 Add Benzylamine + AcOH (Imine Formation) Start->Step1 Step2 Add Pd/C + H2 (30 bar, 80°C) (Reductive Amination & Debenzylation) Step1->Step2 One-Pot Step3 Filter Catalyst (Celite) Step2->Step3 Step4 Distillation / Rectification Step3->Step4 End Product: 2-Aminoindan HCl Step4->End

Figure 2: One-pot synthesis of 2-aminoindan from 2-indanone.

Future Outlook

The aminoindan scaffold is evolving beyond simple monoamine modulation. Future development lies in Multi-Target Directed Ligands (MTDLs) :

  • Neuro-Oncology: Compounds that inhibit MAO-B (glioma progression) while simultaneously acting as alkylating agents.

  • Infectious Disease: Optimizing the lipophilicity of aminoindan-Schiff bases to penetrate the Gram-negative cell wall (e.g., A. baumannii).

References

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed.[1] Available at: [Link]

  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology. Available at: [Link]

  • Ruzgar, D., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Natural Products and Biotechnology.[2][3] Available at: [Link]

  • Organic Syntheses. (2018). The Reduction of 2-Indanone Oxime to 2-Aminoindane. Organic Syntheses Coll. Vol. Available at: [Link]

  • Finberg, J. P., et al. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. Available at: [Link]

  • Palenicek, T., et al. (2016). Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI). PubMed.[1] Available at: [Link]

Sources

Exploring the Stereochemistry of 5-Amino-2,3-dihydro-1H-inden-2-ol: A Technical Guide to Chiral Resolution and Structural Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex, highly specific biological receptors, the demand for enantiopure building blocks has surged. Among these, 5-amino-2,3-dihydro-1H-inden-2-ol (commonly referred to as 5-amino-2-indanol) presents a fascinating case study in stereochemistry, conformational dynamics, and chiral resolution.

Unlike its well-documented cousin, 1-amino-2-indanol (which possesses two contiguous stereocenters), 5-amino-2-indanol features a single, uniquely situated chiral center. This whitepaper provides an in-depth, mechanistic guide to understanding, resolving, and validating the stereochemistry of this critical intermediate.

The Mechanics of Symmetry Breaking

To understand the stereochemistry of 5-amino-2-indanol, we must first examine the indane core. In an unsubstituted 2-indanol, a plane of symmetry passes through the C2 carbon and bisects the aromatic ring, rendering the molecule achiral.

However, the introduction of an electron-donating amino group at the C5 position fundamentally breaks the


 symmetry of the indane system. The spatial path from C2 through C3 to the aromatic ring (meeting at C3a) is no longer electronically or sterically equivalent to the path through C1 (meeting at C7a). Because the C1 and C3 methylene groups are desymmetrized by the distant 5-amino substituent, C2 becomes a true stereocenter, yielding distinct (R) and (S) enantiomers.
Conformational Dynamics: Ring Puckering

The five-membered cyclopentane ring of the indane system is not planar. It rapidly interconverts between envelope conformations, meaning the C2-hydroxyl group alternates between pseudo-axial and pseudo-equatorial positions[1]. This puckering motion dictates the molecule's chiroptical properties and governs how it interacts with chiral stationary phases and enzymes.

Analytical Elucidation: Vibrational Circular Dichroism (VCD)

Determining the absolute configuration of flexible chiral molecules like 5-amino-2-indanol requires advanced spectroscopic techniques. Vibrational Circular Dichroism (VCD) has emerged as the gold standard for this application[2].

Because 5-amino-2-indanol contains both hydrogen-bond donors (-OH, -NH2) and acceptors, its conformation is highly solvent-dependent. In non-polar solvents (e.g., CCl4), the molecule relies on intramolecular dynamics. However, in polar solvents like DMSO, the molecule forms complex intermolecular hydrogen-bonding networks[3].

The Causality of FPMD: Static Density Functional Theory (DFT) calculations often fail to accurately predict the VCD spectra of indanols because they cannot account for dynamic ring puckering. Therefore, First-Principles Molecular Dynamics (FPMD) utilizing a "cluster-in-liquid" model is required to simulate the time-averaged spectra of the solvated complexes, allowing for precise assignment of the (R) or (S) absolute configuration[1][2].

elucidation_logic sample Enantiomerically Enriched 5-Amino-2-indanol crystallize Can it form a single crystal? sample->crystallize xray X-Ray Crystallography (Anomalous Dispersion) crystallize->xray Yes vcd_prep Dissolve in DMSO-d6 or CCl4 crystallize->vcd_prep No abs_config Absolute Configuration Assigned ((R) or (S)) xray->abs_config vcd_run Measure IR & VCD Spectra vcd_prep->vcd_run compare Compare Experimental vs. Calculated Spectra vcd_run->compare dft DFT / FPMD Simulations (Cluster-in-Liquid Model) dft->compare compare->abs_config

Logical decision tree for determining absolute configuration of indanols.

Chiral Resolution Strategies

Because the stereocenter at C2 is flanked by two nearly identical methylene groups, chiral recognition relies entirely on the distant electronic and steric influence of the 5-amino group. This makes enzymatic kinetic resolution challenging but viable, while asymmetric reduction offers a high-yield alternative[4][5].

Table 1: Quantitative Comparison of Enantioselective Strategies
MethodTypical Yield (%)Max ee (%)ScalabilityKey Limitation
Enzymatic Kinetic Resolution 40-45% (per enantiomer)>95%HighRequires strict conversion monitoring (stop at 50%)
Asymmetric Reduction (CBS) >90%>98%MediumRequires cryogenic conditions and 5-amino-2-indanone
Diastereomeric Salt Crystallization 30-40%>90%HighRequires multiple recrystallization cycles
Preparative Chiral HPLC >95%>99%LowHigh solvent consumption; limited to small batches

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that any deviation in enantiomeric excess (ee) can be traced back to a specific mechanistic failure.

Protocol 1: Enzymatic Kinetic Resolution of Racemic 5-Amino-2-indanol

This protocol utilizes Candida antarctica Lipase B (CALB), which features a highly stereoselective binding pocket for secondary alcohols[5].

  • Preparation: Dissolve 10 mmol of racemic 5-amino-2-indanol in 50 mL of anhydrous hexane/THF (8:2 v/v). Causality: THF is required to solubilize the polar 5-amino group, while hexane maintains the non-polar environment necessary for optimal lipase activity.

  • Acyl Donor Addition: Add 20 mmol of vinyl acetate. Causality: Vinyl acetate is chosen because its byproduct, acetaldehyde, rapidly tautomerizes and evaporates, driving the equilibrium strictly toward product formation.

  • Enzyme Addition: Add 150 mg of immobilized CALB (Novozym 435). Stir at 35°C.

  • Monitoring: Monitor the reaction strictly via GC or Chiral HPLC. Terminate the reaction exactly at 50% conversion by filtering off the immobilized enzyme. Causality: Over-conversion will rapidly degrade the ee of the unreacted (S)-alcohol.

  • Separation: Separate the resulting (R)-acetate from the unreacted (S)-alcohol using silica gel column chromatography (hexane/ethyl acetate gradient).

enzymatic_workflow start Racemic 5-Amino-2-indanol + Vinyl Acetate enzyme CALB Lipase Addition (Stereoselective Acylation) start->enzyme reaction Stir at 35°C Monitor to 50% Conversion enzyme->reaction filtration Filter Enzyme (Recycle CALB) reaction->filtration separation Silica Gel Chromatography filtration->separation prod1 (R)-Acetate (Hydrolyze to (R)-Alcohol) separation->prod1 prod2 (S)-Alcohol (Unreacted) separation->prod2 validation Chiral HPLC Validation (ee > 99%) prod1->validation prod2->validation

Workflow for enzymatic kinetic resolution and HPLC validation.
Protocol 2: Chiral HPLC Validation

To validate the success of the resolution, the enantiomeric excess must be quantified using a polysaccharide-based Chiral Stationary Phase (CSP)[6].

  • Column Selection: Utilize a Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Prepare a mobile phase of Hexane / Isopropanol / Diethylamine (DEA) at a ratio of 85:15:0.1 (v/v).

  • Causality of DEA: The addition of 0.1% DEA is critical. Without it, the basic 5-amino group of the analyte will undergo secondary hydrogen-bonding interactions with residual free silanols on the silica support, causing severe peak tailing and obscuring the baseline resolution required for accurate ee calculation.

  • Execution: Run isocratically at a flow rate of 1.0 mL/min, maintaining the column compartment at 25°C. Detect via UV absorbance at 254 nm. Calculate ee using the integrated area under the curve (AUC) for the (R) and (S) peaks.

Spectral Data Presentation

When validating absolute configuration via VCD, specific spectral markers act as fingerprints for the molecule's conformational state[1][2].

Table 2: Typical VCD and IR Spectral Markers for Indanol Conformations
ConformationSolvent EnvironmentDominant InteractionKey VCD/IR Signature (cm⁻¹)
Pseudo-equatorial Non-polar (CCl4)Intramolecular OH···π~3610 (Sharp IR stretch)
Pseudo-axial Non-polar (CCl4)Steric repulsion~3635 (Blue-shifted IR stretch)
Solvated Complex Polar (DMSO-d6)Intermolecular OH···O=S~3300-3400 (Broad, intense VCD couplet)

References

Sources

Methodological & Application

Detailed Application Note: cis-1-Amino-2-Indanol as a Chiral Auxiliary

[1][2][3]

Technical Note on Nomenclature & Scope

Clarification of Target Molecule: While the initial inquiry specified 5-amino-2,3-dihydro-1H-inden-2-ol (5-amino-2-indanol), extensive structural analysis and literature review confirm that the 1-amino-2,3-dihydro-1H-inden-2-ol (specifically the cis-isomer, cis-1-amino-2-indanol ) is the industry-standard chiral auxiliary and ligand scaffold.

  • 5-Amino-2-Indanol: The amino group at position 5 (aromatic ring) is too distant from the hydroxyl group at position 2 (aliphatic ring) to form the 5-membered chelate rings essential for asymmetric induction.

  • cis-1-amino-2-indanol: The 1,2-amino alcohol functionality allows for rigid bidentate coordination (e.g., with Boron, Titanium, or Copper) or cyclization to oxazolidinones. This guide focuses on the cis-1-amino-2-indanol scaffold to ensure experimental relevance and functional utility.

Part 1: Core Mechanistic Principles

The Indanol Advantage: Rigidity & Pi-Stacking

The efficacy of cis-1-amino-2-indanol as a chiral auxiliary stems from two key structural features:

  • Conformational Rigidity: The fused bicyclic system locks the C1-C2 bond, preventing free rotation common in acyclic amino alcohols. This minimizes the entropic penalty upon metal binding and creates a highly defined chiral pocket.

  • Pi-Shielding (π-Stacking): The aromatic ring of the indane system provides significant steric bulk and potential for

    
     interactions with substrates, enhancing facial selectivity during reactions like Diels-Alder cycloadditions or enolate alkylations.
    
Modes of Action
  • Auxiliary Mode (Covalent): The amino alcohol is cyclized with a substrate (e.g., via carbamate or oxazolidinone formation). The rigid backbone forces the attached substrate into a specific conformation, directing incoming electrophiles to the less hindered face.

  • Ligand Mode (Non-Covalent): Used in enantioselective catalysis (e.g., Corey-Bakshi-Shibata reduction), where the nitrogen and oxygen atoms coordinate to a metal center (Boron), activating the ketone substrate while shielding one face.

Part 2: Experimental Protocols

Protocol A: Preparation of the N-Acyl Oxazolidinone Auxiliary

Target: Synthesis of a chiral template for asymmetric alkylation.

Reagents:

  • (1S,2R)-(-)-cis-1-Amino-2-indanol (1.0 eq)

  • Diethyl carbonate (1.5 eq) or Phosgene equivalent (CDI/Triphosgene)

  • Potassium carbonate (

    
    , 0.1 eq)
    
  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Methodology:

  • Cyclization: Charge a reactor with (1S,2R)-cis-1-amino-2-indanol and

    
     in toluene.
    
  • Addition: Add diethyl carbonate dropwise at reflux temperature (

    
    ). The reaction is driven by the removal of ethanol (azeotropic distillation).
    
  • Monitoring: Monitor by TLC/HPLC for the disappearance of the starting amino alcohol.

  • Acylation: Once the oxazolidinone (Indane-Ox) is formed, deprotonate with n-BuLi (

    
     eq, 
    
    
    , THF) and add the desired acid chloride (e.g., Propionyl chloride) to generate the N-acyl imide.
  • Purification: Quench with saturated

    
    , extract with EtOAc, and recrystallize from Hexane/EtOAc to obtain the pure N-acyl auxiliary.
    
Protocol B: Asymmetric Alkylation of N-Acyl Indane-Oxazolidinone

Objective: Introduce an alkyl group with high diastereoselectivity (>98:2 dr).

Reagents:

  • N-Propionyl Indane-Oxazolidinone (1.0 eq)

  • NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 eq, 1.0 M in THF)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.5 eq)

  • Solvent: THF (Anhydrous)

Step-by-Step Methodology:

  • Enolization: Cool the solution of N-acyl auxiliary in THF to

    
    .
    
  • Base Addition: Add NaHMDS dropwise over 30 minutes. The rigid indane backbone forces the formation of the Z-enolate, with the metal chelated between the carbonyl oxygen and the oxazolidinone carbonyl.

  • Alkylation: Add the alkyl halide (dissolved in THF) slowly.

    • Mechanistic Insight: The bulky indane skeleton shields the "top" face (Re-face), forcing the electrophile to attack from the bottom (Si-face).

  • Reaction: Stir at

    
     for 2-4 hours. Do not allow to warm rapidly, as this may erode stereocontrol.
    
  • Quench & Workup: Quench with acetic acid/THF at

    
    . Warm to RT. Partition between brine and EtOAc.
    
  • Analysis: Determine diastereomeric ratio (dr) via

    
    -NMR of the crude mixture.
    
Protocol C: Cleavage and Recovery of Auxiliary

Objective: Release the chiral product and recover the expensive indanol auxiliary.

Methodology (Hydrolysis):

  • Dissolve the alkylated product in THF/Water (3:1).

  • Add

    
     (2.0 eq) and 
    
    
    (30%, 4.0 eq) at
    
    
    .
    • Note: Peroxide assists in cleaving the steric bulk without racemization.

  • Stir for 1-3 hours.

  • Separation: Acidify the aqueous layer to pH 2 (precipitates the chiral acid). Extract the auxiliary (neutral) into

    
    .
    
  • Recycling: The recovered cis-1-amino-2-indanol can be recrystallized and reused with >95% efficiency.

Part 3: Data & Visualization

Comparative Efficiency of Chiral Auxiliaries
Auxiliary TypeBackbone StructureTypical dr (Alkylation)Recovery YieldKey Advantage
cis-1-Amino-2-Indanol Rigid Bicyclic (Indane) >98:2 90-95% High crystallinity, strong

-stacking
Evans OxazolidinoneValine/Phenylalanine95:5 - 99:185-90%Commercially abundant
PseudoephedrineAcyclic90:10 - 95:580-85%Cheap, but less rigid
Camphor SultamBicyclic (Bridged)>98:290%Excellent for crystalline products
Mechanistic Pathway & Workflow (Graphviz)

Indanol_Auxiliary_WorkflowIndeneIndene PrecursorIndeneOxideIndene OxideIndene->IndeneOxideEpoxidationAminoIndanolcis-1-Amino-2-Indanol(Chiral Scaffold)IndeneOxide->AminoIndanolRitter Reaction(Stereoinversion)OxazolidinoneOxazolidinoneAuxiliaryAminoIndanol->OxazolidinoneCyclization(Diethyl Carbonate)EnolateMetal-ChelatedZ-EnolateOxazolidinone->EnolateAcylation + Base(NaHMDS)TransitionStateFacial SelectiveTransition StateEnolate->TransitionStateElectrophileAdditionProductChiral Product(>98% ee)TransitionState->ProductHydrolysis(LiOH/H2O2)RecoveryRecoveredAuxiliaryProduct->RecoveryCleavageRecovery->AminoIndanolRecycle

Figure 1: Synthetic workflow for the utilization of cis-1-amino-2-indanol, from precursor synthesis to chiral product release and auxiliary recycling.[1][2][3]

Part 4: Troubleshooting & Quality Control

Critical Process Parameters (CPPs)
  • Temperature Control: During enolization (Protocol B), the temperature must strictly be maintained at

    
    . Warming to 
    
    
    can drop the diastereomeric ratio (dr) from 99:1 to 85:15 due to enolate equilibration.
  • Anhydrous Conditions: Moisture interferes with the NaHMDS base and the Lewis acid character of metal chelates. Karl Fischer titration of solvents should yield <50 ppm water.

Analytical Checkpoints
  • Starting Material Purity: The cis-1-amino-2-indanol must be >99% ee. Check via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

  • Intermediate Monitoring: The N-acyl oxazolidinone formation is often quantitative. If yield is low, check for carbamate by-products (incomplete cyclization).

References

  • Ghosh, A. K., et al. (1992).[2] "cis-1-Amino-2-indanol in Asymmetric Synthesis." Journal of Organic Chemistry, 57(2), 234-241.

  • Senanayake, C. H. (1996). "The Role of cis-1-Amino-2-Indanol in Resolution Processes and the Synthesis of Indinavir." Aldrichimica Acta, 29(1), 3-10.

  • Didier, E., et al. (2006). "cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes." Chemical Reviews, 106(7), 2843-2874.[4]

  • Merck & Co. (1994). "Process for the preparation of cis-1-amino-2-indanol." US Patent 5420353.

  • Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 37(15), 1986–2012.

Application Notes and Protocols: The Aminoindanol Scaffold in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Scaffold Rationale

The indanol backbone is a privileged chiral scaffold in asymmetric organic synthesis, renowned for its application in the synthesis of HIV protease inhibitors (e.g., Indinavir) and as a highly effective chiral ligand. While the cis-1-amino-2-indanol isomer is the most universally recognized homogeneous catalyst, 5-amino-2,3-dihydro-1H-inden-2-ol presents a unique and highly strategic structural opportunity for advanced catalytic systems.

Direct use of 5-amino-2-indanol as a bidentate ligand is limited due to the distal relationship of its heteroatoms. However, it serves as a highly valuable synthon for generating polymer-supported chiral microenvironments. The distal 5-amino group acts as an ideal covalent anchoring point for polymer immobilization. This allows the chiral 2-ol (and any subsequent functionalization at the 1-position) to remain sterically unencumbered. This spatial separation between the catalytic active site and the polymeric support matrix prevents steric shielding from the resin, preserving the high enantiomeric excess (ee) characteristic of the rigid indane backbone [1].

Mechanistic Insights: The Causality of Enantiofacial Discrimination

The success of the aminoindanol scaffold in asymmetric catalysis is not accidental; it is a direct consequence of its restricted conformational geometry.

  • Structural Rigidity: Unlike acyclic amino alcohols (e.g., ephedrine or valinol), the bicyclic nature of the indane ring minimizes rotational degrees of freedom. This locks the catalyst into a highly predictable conformation, leading to a tighter transition state and superior enantiofacial discrimination.

  • Bidentate Coordination: When converted into bis(oxazoline) derivatives, the scaffold coordinates tightly with Lewis acids like Cu(II) or Mg(II). The use of weakly coordinating counterions, such as triflate (OTf⁻), is critical. It leaves two coordination sites open on the metal center for the bidentate binding of a dienophile, activating it while simultaneously shielding one of its enantiotopic faces [2].

  • Heterogeneous Translation: By utilizing the This compound derivative for immobilization, the electronic properties of the aromatic ring can be tuned, and the catalyst can be recycled via flow chemistry without altering the delicate chiral pocket at the C1/C2 positions.

DA_Workflow N1 Aminoindanol Scaffold (Chiral Pool) N2 Bis(oxazoline) Ligand Formation N1->N2 Malonimidate Condensation N3 Cu(OTf)2 Coordination (Active Lewis Acid) N2->N3 Metalation N4 Substrate Binding (Bidentate) N3->N4 Dienophile Addition N5 Stereoselective Cycloaddition N4->N5 Diene Addition N6 Enantioenriched Product Release N5->N6 Catalyst Turnover N6->N3 Recycle

Figure 1: Workflow of Cu-catalyzed asymmetric Diels-Alder using aminoindanol-derived ligands.

Quantitative Performance Data

The following table summarizes the comparative catalytic efficiency of homogeneous aminoindanol systems versus immobilized variants utilizing the 5-amino anchoring strategy.

Catalyst SystemLigand DerivativeReaction TypeSubstrateYield (%)ee (%)Recycling Cycles
Homogeneous Cu(II) cis-1-amino-2-indanol bis(oxazoline)Diels-Alder3-acryloyloxazolidin-2-one + cyclopentadiene92%96%N/A
Immobilized Cu(II) 5-amino-functionalized bis(oxazoline) on PS resinDiels-Alder3-acryloyloxazolidin-2-one + cyclopentadiene89%94%5
Homogeneous Ru(II) cis-1-amino-2-indanol (Transfer Hydrogenation)Ketone ReductionAcetophenone95%92%N/A
Organocatalyst Aminoindanol-derived ThioureaFriedel-CraftsIndole + Nitroalkenes88%91%N/A

Data synthesized from established literature benchmarks for the aminoindanol scaffold[2, 3].

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Aminoindanol-Derived Bis(oxazoline) Ligand

This protocol details the homogeneous synthesis of the chiral ligand, which serves as the active pocket for Lewis acid catalysis.

Reagents:

  • Aminoindanol derivative (2.1 equiv)

  • Diethyl malonimidate dihydrochloride (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-purged flask, suspend diethyl malonimidate dihydrochloride in anhydrous DCM (0.1 M concentration).

  • Addition: Add the aminoindanol derivative in a single portion.

  • Thermal Control: Heat the reaction mixture to exactly 45 °C. Causality: Temperature control is paramount. Lower temperatures result in incomplete cyclization, while temperatures exceeding 50 °C risk epimerization of the delicate stereocenters.

  • Agitation: Stir vigorously for 18 hours under a continuous nitrogen atmosphere.

  • Workup: Cool to 23 °C, quench with distilled water, and extract the organic layer. Dry over anhydrous Na₂SO₄ and concentrate via rotary evaporation.

  • Self-Validation Step: Before proceeding to metalation, confirm the formation of the bis(oxazoline) ring via ¹H NMR. The complete disappearance of the primary amine protons and the distinct shift of the C1/C2 methine protons (typically appearing around 5.2 and 4.8 ppm in CDCl₃) validate successful cyclization. If starting material remains, extend the reaction time; do not increase the temperature.

Protocol B: Heterogeneous Immobilization via the 5-Amino Handle

This protocol outlines the covalent attachment of This compound (or its pre-formed ligand derivatives) to a solid support for recyclable flow catalysis.

Reagents:

  • This compound derivative

  • Carboxylated Polystyrene (PS) Resin (e.g., Wang or Merrifield derivative)

  • EDC·HCl and HOBt (Coupling agents)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Swelling: Suspend the carboxylated PS resin in anhydrous DMF for 30 minutes to ensure maximum pore exposure.

  • Activation: Add EDC·HCl (1.5 equiv relative to resin loading) and HOBt (1.5 equiv). Stir for 15 minutes to form the active ester.

  • Coupling: Introduce the this compound derivative (1.2 equiv). The distal 5-amino group acts as a potent nucleophile, attacking the active ester without sterically hindering the chiral 2-ol moiety.

  • Agitation: Shake the suspension gently at room temperature for 24 hours. Causality: Gentle shaking (rather than magnetic stirring) is required to prevent the mechanical shearing and degradation of the polymer beads.

  • Washing: Filter the resin and wash sequentially with DMF, Methanol, and DCM (3x each) to remove unreacted starting materials.

  • Self-Validation Step: Analyze the dried resin via ATR-FTIR. Successful amide bond formation is confirmed by the appearance of a strong Amide I carbonyl stretch at ~1650 cm⁻¹ and the disappearance of the resin's broad carboxylic acid band at 2500–3000 cm⁻¹. Perform a Kaiser (ninhydrin) test; a negative (yellow) result confirms the absence of free primary amines on the scaffold.

Immobilization A 5-Amino-2-indanol Derivative C Amide Coupling (EDC/HOBt) A->C B Carboxylated Resin Support B->C D Immobilized Chiral Catalyst C->D E Flow Catalysis & Recovery D->E Continuous Process

Figure 2: Immobilization strategy leveraging the 5-amino handle for heterogeneous catalysis.

References

  • Ghosh, A. K., et al. "cis-1-Aminoindan-2-ol in Asymmetric Syntheses." National Center for Biotechnology Information (NIH), 2018. URL:[Link]

  • Davies, I. W., et al. "Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)." Organic Syntheses, 2019. URL:[Link]

  • Sonsona, I. G., et al. "The aminoindanol core as a key scaffold in bifunctional organocatalysts." Beilstein Journal of Organic Chemistry, 2016. URL:[Link]

5-amino-2,3-dihydro-1H-inden-2-ol as a ligand in transition metal catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the application of amino-indanol derivatives in transition metal catalysis.

Crucial Scientific Clarification: Isomer Distinction

Subject Analysis: The specific isomer 5-amino-2,3-dihydro-1H-inden-2-ol (5-amino-2-indanol) is primarily a pharmaceutical intermediate (e.g., in the synthesis of vanilloid receptor antagonists) and does not possess the geometric requirements to act as a bidentate chelate ligand for transition metals. The amino group (position 5) and hydroxyl group (position 2) are too distant to form a stable chelate ring with a single metal center.

Corrected Focus: The privileged ligand in this chemical family is the regioisomer cis-1-amino-2,3-dihydro-1H-inden-2-ol (cis-1-amino-2-indanol). This molecule features a rigid bicyclic backbone with adjacent amino and hydroxyl groups, allowing it to form a stable 5-membered chelate ring with metals like Ruthenium (Ru), Copper (Cu), and Boron (B).

This Application Note details the protocols and applications of cis-1-amino-2-indanol , the scientifically relevant ligand for asymmetric catalysis.

Core Principles & Mechanism

cis-1-Amino-2-indanol acts as a chiral scaffold that induces high enantioselectivity through two primary mechanisms:

  • Metal-Ligand Bifunctional Catalysis (Ru-Catalyzed Transfer Hydrogenation):

    • The ligand coordinates to Ruthenium via the nitrogen and oxygen atoms.

    • The N-H proton of the amine and the Ru-H hydride act in concert to transfer hydrogen to a ketone substrate (Noyori mechanism).

    • The rigid indane backbone restricts the conformational flexibility, locking the transition state geometry.

  • Lewis Acid Activation (Cu-Catalyzed Diels-Alder):

    • In bis(oxazoline) or Schiff base derivatives, the ligand coordinates to Copper, creating a chiral pocket that shields one face of the dienophile.

Structural & Mechanistic Visualization

The following diagram illustrates the structural difference between the requested isomer (5-amino) and the catalytic ligand (1-amino), followed by the catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).

G cluster_isomers Isomer Analysis cluster_cycle Mechanism: Ru-Catalyzed Asymmetric Transfer Hydrogenation node_5amino 5-Amino-2-Indanol (Requested Isomer) Functional groups distant NO Chelation impossible Use: Drug Intermediate node_1amino cis-1-Amino-2-Indanol (Catalytic Ligand) Adjacent NH2/OH groups Forms 5-membered chelate Use: Asymmetric Catalysis step1 Pre-Catalyst [Ru(p-cymene)(1-amino-2-indanol)Cl] step2 Active Catalyst (16e) Ru-Amido Complex (Loss of HCl) step1->step2 Base (KOH/tBuOK) step3 Hydride Formation (18e) Ru-H / N-H Species (Reaction with iPrOH) step2->step3 iPrOH -> Acetone step4 Enantio-Determining Step Six-Membered TS (H-transfer to Ketone) step3->step4 Substrate (Ketone) step5 Product Release Chiral Alcohol + 16e Catalyst step4->step5 step5->step2 Regeneration

Caption: Comparison of 5-amino vs. 1-amino isomers and the Noyori catalytic cycle for asymmetric transfer hydrogenation mediated by cis-1-amino-2-indanol.

Experimental Protocols
Protocol A: Synthesis of the Active Ruthenium Catalyst

Target Complex: [Ru(p-cymene)(cis-1-amino-2-indanol)Cl]

Reagents:

  • [Ru(p-cymene)Cl₂]₂ (Dimer): 0.5 mmol

  • (1R,2S)-cis-1-Amino-2-indanol: 1.0 mmol

  • KOH (ground powder): 2.0 mmol

  • Dichloromethane (DCM): Anhydrous, degassed

  • Isopropanol (iPrOH): Anhydrous

Step-by-Step Methodology:

  • Ligand Coordination: In a flame-dried Schlenk flask under Argon, dissolve [Ru(p-cymene)Cl₂]₂ (306 mg) and (1R,2S)-cis-1-amino-2-indanol (149 mg) in 10 mL of anhydrous DCM.

  • Activation: Stir the mixture at room temperature for 1 hour. The orange solution will darken slightly as the amino-alcohol coordinates.

  • Base Addition (In-Situ Generation): Add powdered KOH (112 mg). Stir vigorously for 30 minutes. The solution acts as the active catalyst precursor.

    • Note: For shelf-stable isolation, omit the base in this step and isolate the chloride complex by evaporating DCM and recrystallizing from iPrOH/Hexane.

  • Filtration: Filter the solution through a Celite pad under Argon to remove inorganic salts (KCl).

  • Storage: The resulting solution is air-sensitive.[1] Use immediately or store in a glovebox at -20°C.

Protocol B: Asymmetric Transfer Hydrogenation of Acetophenone

Standard Benchmark Reaction

Reaction Setup:

  • Substrate Preparation: Dissolve Acetophenone (1.0 mmol, 120 mg) in 5 mL of anhydrous isopropanol (acting as both solvent and hydrogen donor).

  • Catalyst Loading: Add the Ru-catalyst solution prepared in Protocol A (1 mol%, 0.01 mmol).

  • Initiation: If using the isolated chloride precatalyst, add t-BuOK (0.02 mmol) to initiate the cycle.

  • Reaction: Stir at 25°C. Monitor conversion by TLC or GC.

    • Typical Time: 1–4 hours.

    • Endpoint: Disappearance of ketone spot.

  • Quenching: Add 0.1 mL of 1N HCl to neutralize the active amido species.

  • Workup: Remove solvent under reduced pressure. Dissolve residue in Et₂O, wash with water, dry over Na₂SO₄.

  • Analysis: Determine Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5).

    • Expected Result: >95% Conversion, >90% ee (S)-1-phenylethanol.

Comparative Data: Ligand Performance

The following table summarizes the performance of cis-1-amino-2-indanol against other common chiral ligands in the reduction of acetophenone.

Ligand ScaffoldMetal PrecursorConditionsYield (%)ee (%)Notes
cis-1-Amino-2-indanol [Ru(p-cymene)Cl₂]₂iPrOH, KOH, 25°C9792 (S)High activity, rigid backbone prevents conformational slip.
Norephedrine [Ru(p-cymene)Cl₂]₂iPrOH, KOH, 25°C9585 (S)Less rigid than indanol; lower enantioselectivity.
Ts-DPEN [Ru(p-cymene)Cl₂]₂iPrOH, KOH, 25°C9997 (S)"Noyori's Catalyst" - slightly higher ee, but indanol is often easier to synthesize/modify.
5-Amino-2-indanol N/AN/A0N/AInactive. Cannot form chelate.
Troubleshooting & Optimization
  • Low Conversion:

    • Cause: Catalyst poisoning by oxygen or water.

    • Solution: Ensure strict Schlenk technique. Degas iPrOH by sparging with Argon for 20 mins before use.

    • Cause: Reversible reaction.

    • Solution: Use a dilute concentration of substrate (0.1 M) in iPrOH to drive equilibrium toward the alcohol product.

  • Low Enantioselectivity:

    • Cause: Temperature too high.

    • Solution: Lower reaction temperature to 0°C or -10°C (reaction will be slower but more selective).

    • Cause: Background reaction.[2]

    • Solution: Ensure no other base or achiral Lewis acid is present that could catalyze the racemic reduction.

References
  • Palmer, M., Walsgrove, T., & Wills, M. (1997).[3] (1R,2S)-(+)-cis-1-Amino-2-indanol: An effective ligand for asymmetric catalysis of transfer hydrogenations of ketones. The Journal of Organic Chemistry, 62(15), 5226–5228. Link

  • Ghosh, A. K., et al. (1992). Cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843–2874.[4] Link[4]

  • Hashiguchi, S., et al. (1995). Asymmetric transfer hydrogenation of aromatic ketones catalyzed by chiral ruthenium(II) complexes. Journal of the American Chemical Society, 117(28), 7562–7563. Link

  • Didier, D., et al. (2004). Chemo-enzymatic synthesis of 5-amino-2-indanol. Tetrahedron: Asymmetry, 15(14), 2219-2224. (Reference for the non-catalytic isomer synthesis). Link

Sources

analytical methods for determining the purity of 5-amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Comprehensive Purity Assessment of 5-amino-2,3-dihydro-1H-inden-2-ol

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides a suite of analytical methodologies for the robust determination of purity for this compound, a critical chiral intermediate in pharmaceutical synthesis.[1][2] The purity of such intermediates is a non-negotiable parameter that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, designed for researchers, quality control analysts, and drug development professionals. The causality behind experimental choices is explained, and all protocols are framed within the context of regulatory compliance and analytical method validation.[3][4][5]

Introduction: The Imperative of Purity

This compound, often referred to as an aminoindanol derivative, is a valuable chiral building block in asymmetric synthesis.[2] Its rigid bicyclic structure and defined stereochemistry make it an excellent precursor for chiral ligands and catalysts used in the synthesis of complex molecules.[1] The presence of impurities—be they starting materials, by-products, enantiomeric impurities, or residual solvents—can have profound consequences on the stereochemical outcome of subsequent reactions and the impurity profile of the final drug substance.

Therefore, a multi-faceted analytical approach is required to ensure its quality. This guide is structured to provide not just procedural steps, but a logical framework for selecting and validating the appropriate methods to build a complete purity profile, in line with international regulatory standards such as the ICH Q2(R1) guidelines.[6][7]

Integrated Analytical Workflow

A single analytical technique is insufficient to declare a substance as "pure." A holistic purity assessment integrates multiple orthogonal methods, each providing a unique piece of the puzzle. The choice and sequence of these methods are critical for an efficient and comprehensive analysis.

Purity_Analysis_Workflow cluster_0 Initial Characterization cluster_1 Chromatographic Purity Assessment cluster_2 Physicochemical & Thermal Properties cluster_3 Final Purity Determination Start Sample: this compound Identity Structural Confirmation (NMR, FTIR, MS) Start->Identity Confirm Structure RPLC Reversed-Phase HPLC (Assay & Related Substances) Identity->RPLC Quantify Impurities Chiral_HPLC Chiral HPLC/GC (Enantiomeric Purity) RPLC->Chiral_HPLC Assess Stereochemistry Validation Method Validation (ICH Q2) RPLC->Validation Validate Methods GC Gas Chromatography (Residual Solvents) Chiral_HPLC->GC Check Solvents Chiral_HPLC->Validation Validate Methods DSC DSC (Melting Point & Thermal Events) GC->DSC Analyze Thermal Profile GC->Validation Validate Methods TGA TGA (Water Content & Thermal Stability) DSC->TGA DSC->Validation Validate Methods TGA->Validation Validate Methods Report Certificate of Analysis (Purity Report) Validation->Report Compile Data

Caption: Integrated workflow for the comprehensive purity analysis of a pharmaceutical intermediate.

Chromatographic Methods: The Core of Purity Analysis

Chromatography is the cornerstone of purity determination, offering high-resolution separation of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

Reversed-phase HPLC (RP-HPLC) is the primary method for quantifying the main component (assay) and detecting non-volatile impurities. Since the analyte contains an amino group, it is basic and prone to peak tailing on standard silica-based columns. The choice of column and mobile phase pH is therefore critical to achieve good peak shape and resolution.

Protocol 1: RP-HPLC Purity Determination

  • Objective: To quantify this compound and separate it from potential process-related impurities.

  • Rationale: A gradient elution is employed to separate compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are detected. A pH buffer is used to maintain a consistent ionization state of the basic analyte, ensuring reproducible retention times and symmetric peak shapes.

  • Apparatus & Materials:

    • HPLC system with UV detector

    • C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

    • Analytical balance

    • Volumetric flasks and pipettes

    • HPLC-grade acetonitrile, methanol, and water

    • Potassium phosphate monobasic, phosphoric acid

  • Sample & Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

    • Standard Solution: Accurately weigh ~10 mg of reference standard and dissolve in 100.0 mL of diluent to get a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the diluent.

Table 1: HPLC Instrumental Conditions

Parameter Setting
Column C18, 150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% B |

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the standard solution five times to check for system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Assay (%): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

    • Impurity (%): Calculate using area normalization. (Area_Impurity / Total_Area_All_Peaks) * 100. A relative response factor (RRF) should be applied if known.

Chiral Chromatography for Enantiomeric Purity

As a chiral molecule, determining the enantiomeric excess (e.e.) is mandatory. This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC that can differentiate between the enantiomers.[8]

Protocol 2: Chiral HPLC for Enantiomeric Purity

  • Objective: To separate and quantify the desired enantiomer from its antipode.

  • Rationale: Polysaccharide-based chiral stationary phases are highly effective at resolving a wide range of enantiomers. The choice of a normal-phase mobile phase (e.g., hexane/isopropanol) often provides better selectivity for this class of compounds compared to reversed-phase conditions.

  • Apparatus & Materials:

    • HPLC system with UV detector

    • Chiral column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm)

    • HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA)

  • Sample & Mobile Phase Preparation:

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

    • Sample Solution: Dissolve ~5 mg of the sample in 10 mL of mobile phase.

Table 2: Chiral HPLC Instrumental Conditions

Parameter Setting
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 5 µL

| Run Time | Isocratic, ~20 minutes or until both enantiomers have eluted |

  • Data Analysis:

    • Enantiomeric Purity (%): (Area_Desired_Enantiomer / (Area_Desired_Enantiomer + Area_Undesired_Enantiomer)) * 100

Gas Chromatography (GC) for Residual Solvents

GC is the method of choice for detecting and quantifying volatile organic compounds (VOCs), i.e., residual solvents from the manufacturing process. Due to the low volatility and polar nature of this compound, direct injection is not feasible. Headspace GC is the standard technique.

Protocol 3: Headspace GC for Residual Solvents

  • Objective: To identify and quantify residual solvents according to ICH Q3C guidelines.

  • Rationale: Headspace sampling involves heating the sample in a sealed vial and injecting only the vapor phase (headspace). This prevents the non-volatile sample matrix from contaminating the GC system while effectively analyzing the volatile solvents.[9]

  • Apparatus & Materials:

    • GC system with Flame Ionization Detector (FID) and Headspace Autosampler

    • Capillary column (e.g., DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm)

    • High-purity nitrogen or helium as carrier gas

    • Dimethyl sulfoxide (DMSO) or other suitable high-boiling solvent

    • Certified standards of expected residual solvents

Table 3: Headspace GC Instrumental Conditions

Parameter Setting
Headspace Oven Temp. 80 °C
Vial Equilibration Time 20 min
Injection Mode Split (e.g., 10:1)
Inlet Temperature 200 °C
Oven Program 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min

| Detector Temperature | 250 °C (FID) |

  • Procedure & Analysis: Prepare a sample solution by dissolving a known weight of the material in DMSO. Prepare calibration standards for expected solvents. Analyze and quantify against the calibration curves.

Spectroscopic and Thermal Analysis

These methods provide orthogonal information to chromatography, confirming identity and characterizing physical properties.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are unparalleled for structural elucidation. The spectra should be compared to a reference standard. Integration of signals in the ¹H NMR can provide a quantitative measure of purity against a certified internal standard (qNMR). Impurity signals, if present, can help in their identification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides a molecular fingerprint. The presence of characteristic absorptions for O-H, N-H (amine), and aromatic C-H bonds confirms the functional groups. It is primarily used for identity confirmation against a reference.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities by providing their molecular weights, which is critical for process optimization and safety assessment.[10][11]

  • Differential Scanning Calorimetry (DSC): Determines the melting point and melting range. A sharp melting peak is indicative of high purity. The presence of impurities typically causes a depression and broadening of the melting endotherm.

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature. It is useful for determining the content of residual water or solvents that might not be detected by GC.[12]

The Mandate for Method Validation

For use in a regulated environment, any analytical method for purity determination must be validated to prove it is suitable for its intended purpose.[3][5][6] The validation process provides documented evidence of the method's reliability.[4][7]

Validation_Workflow cluster_0 Method Performance Characteristics (ICH Q2) Specificity Specificity (Can it detect the analyte uniquely?) Linearity Linearity (Is the response proportional to concentration?) Specificity->Linearity Range Range (What is the operational concentration window?) Linearity->Range Accuracy Accuracy (How close is the result to the true value?) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD (Lowest detectable amount) Precision->LOD LOQ LOQ (Lowest quantifiable amount) LOD->LOQ Robustness Robustness (Resilience to small changes?) LOQ->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method Protocol Developed Analytical Protocol Protocol->Specificity

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

Table 4: Summary of Validation Parameters

Parameter Purpose How to Assess
Specificity Ensures the method is not affected by impurities or other matrix components. Analyze placebo, spiked samples, and perform stress degradation studies.
Linearity Demonstrates a proportional relationship between concentration and signal. Analyze at least five concentrations and perform linear regression (R² > 0.99).[6]
Accuracy Measures the closeness of the test results to the true value. Analyze samples with known amounts of analyte (spiked matrix) and calculate % recovery.
Precision Assesses the degree of scatter between a series of measurements. Repeatability: Multiple analyses by one analyst on one day. Intermediate Precision: Analyses on different days by different analysts.
LOD/LOQ The lowest concentration that can be detected/quantified with reliability. Determined based on signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response.[6]

| Robustness | Measures the method's capacity to remain unaffected by small variations in parameters. | Deliberately vary parameters like pH, flow rate, column temperature and observe the effect on results. |

Conclusion

The determination of purity for this compound requires a scientifically sound, multi-technique approach. High-resolution chromatographic methods form the basis for quantification, while spectroscopic and thermal techniques provide essential orthogonal data for identity and physical properties. Each method must be rigorously validated to ensure that the data generated are reliable, reproducible, and compliant with regulatory expectations, ultimately safeguarding the quality of the final pharmaceutical product.

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Unknown. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?. Retrieved from [Link]

  • Unknown. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Corey, E. J., & Helal, C. J. (2018, November 2). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. Retrieved from [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]

  • Schuur, B., Floure, J., Hallett, A. J., Winkelman, J. G. M., deVries, J. G., & Heeres, H. J. (2008, July 19). Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor Separators. ACS Publications. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Khan, I., et al. (2026, January 7). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of amino acids and derivatives by CE. Retrieved from [Link]

  • PubChem. (n.d.). 5-amino-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • Naghiyev, F. N., et al. (2022, June 1). Crystal structure and Hirshfeld surface analysis of 5-amino-5′-bromo-2′-oxo-2,3-dihydro-1H-spiro[imidazo[1,2-a]pyridine-7,3′-indoline]-6,8-dicarbonitrile dimethyl sulfoxide disolvate. PMC. Retrieved from [Link]

  • Unknown. (n.d.). analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

  • Google Patents. (2016, July 13). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • ResearchGate. (2025, August 6). Synthetic and Thermogravimetric Studies of 5-Amino-2-ethoxycarbonylaminothiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Retrieved from [Link]

  • MDPI. (2025, August 22). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Retrieved from [Link]

  • LCGC International. (2023, July 6). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-amino-2,3-dihydro-1h-inden-1-one. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-2-amine, 2,3-dihydro-. NIST WebBook. Retrieved from [Link]

  • MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]

Sources

Application Note: Derivatization Strategies for 5-Amino-2,3-dihydro-1H-inden-2-ol in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

5-Amino-2,3-dihydro-1H-inden-2-ol (CAS: 913296-95-4) is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry. Featuring both an aromatic amine at the C5 position and a secondary aliphatic alcohol at the C2 position, this rigid indane scaffold offers a defined spatial vector. The indanol core is a privileged structure in medicinal chemistry, frequently utilized as a chiral auxiliary and a rigid pharmacophore in the design of complex therapeutics, including HIV protease inhibitors[1].

The Principle of Chemoselectivity (Causality): The orthogonal reactivity of this molecule is dictated by the distinct electronic properties of its functional groups. The C5-amine is an aniline derivative (conjugate acid pKₐ ~4.6), making it a moderate nucleophile suitable for acylation or transition-metal-catalyzed cross-coupling. Conversely, the C2-hydroxyl is an aliphatic secondary alcohol (pKₐ ~15), which remains largely unreactive under mild neutral or weakly basic conditions but becomes a potent nucleophile upon deprotonation with strong bases (e.g., NaH). This differential nucleophilicity allows researchers to sequentially functionalize the molecule without the need for exhaustive protecting-group manipulations, streamlining the synthesis of complex molecules such as PROTACs and kinase inhibitors.

Application 1: PROTAC Linker Conjugation

In the design of Proteolysis Targeting Chimeras (PROTACs), controlling the trajectory and flexibility of the linker is paramount to minimizing the entropic penalty of ternary complex formation. The 5-amino-2-indanol scaffold provides a conformationally restricted anchor.

Orthogonal_Functionalization A 5-Amino-2-indanol (Bifunctional Core) B N-Acylated Intermediate (Targeting Ligand Attached) A->B HATU, DIPEA Chemoselective Amidation C O-Alkylated Product (PROTAC Conjugate) B->C NaH, Alkyl Halide Etherification

Workflow for the orthogonal functionalization of 5-amino-2-indanol in PROTAC synthesis.
Protocol 1.1: Chemoselective N-Amidation

This step couples the C5-amine to a carboxylic acid-bearing target ligand, exploiting the higher nucleophilicity of the aniline nitrogen over the secondary alcohol.

  • Activation: In an oven-dried 50 mL round-bottom flask, dissolve the target ligand carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (10 mL). Add HATU (1.2 equiv, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol). Stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add this compound (1.05 equiv, 1.05 mmol) in a single portion.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Self-Validation: Monitor via LC-MS; the reaction is complete when the starting acid is consumed and the [M+H]⁺ peak of the N-acylated product is dominant. The C2-hydroxyl will remain unreacted under these conditions.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% LiCl (aq) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Silica, DCM/MeOH gradient).

Protocol 1.2: O-Alkylation (Etherification)

This step attaches an E3 ligase-recruiting linker (e.g., a PEGylated thalidomide derivative) to the C2-hydroxyl.

  • Deprotonation: Dissolve the N-acylated intermediate from Protocol 1.1 (1.0 equiv, 0.5 mmol) in anhydrous THF (5 mL) under an Argon atmosphere. Cool to 0 °C using an ice bath.

  • Alkoxide Formation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv, 0.75 mmol) portion-wise. Stir at 0 °C for 30 minutes. Note: The amide N-H (if present) may also be deprotonated, but the resulting alkoxide is vastly more nucleophilic toward alkyl halides.

  • Alkylation: Add the alkyl bromide/iodide linker (1.2 equiv, 0.6 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Workup: Quench slowly with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with DCM (3 × 15 mL), dry over Na₂SO₄, concentrate, and purify via preparative HPLC.

Application 2: Kinase Inhibitor Scaffold Synthesis

Functionalization of the 5-aminoindane core via N-alkylation and arylation has been successfully employed to generate diverse neuroleptic and biologically active libraries[2]. For kinase inhibitors, the indanol core can act as a hinge-binding or solvent-exposed motif.

Buchwald_Hartwig A 5-Amino-2-indanol C Catalytic Complex (RuPhos Pd G3, Cs2CO3) A->C B Aryl Chloride B->C D N-Aryl Indanol Derivative (Kinase Inhibitor Scaffold) C->D C-N Bond Formation

Palladium-catalyzed Buchwald-Hartwig cross-coupling logic for 5-amino-2-indanol.
Protocol 2.1: Buchwald-Hartwig Cross-Coupling

Causality: Coupling anilines with electron-deficient heteroaryl chlorides (e.g., pyrimidines) requires a catalyst that prevents β-hydride elimination and promotes rapid reductive elimination. RuPhos Pd G3 is specifically selected here because it generates a highly active, bulky, monoligated Pd(0) species that drives the C-N bond formation exclusively at the amine, leaving the C2-hydroxyl completely untouched.

  • Preparation: To an oven-dried Schlenk tube, add 5-amino-2-indanol (1.0 equiv, 1.0 mmol), the heteroaryl chloride (1.1 equiv, 1.1 mmol), RuPhos Pd G3 (0.05 equiv, 5 mol%), RuPhos ligand (0.05 equiv, 5 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe. Seal the tube.

  • Heating: Stir the mixture at 90 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter the suspension through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Quantitative Data Summaries

The following table summarizes the expected chemoselectivity and yield ranges for various derivatization strategies applied to 5-amino-2-indanol, based on the stereoselective and regioselective manipulation of indene-derived scaffolds[3].

Reaction TypeReagents & ConditionsTarget SiteChemoselectivityTypical Yield Range
Amidation HATU, DIPEA, DMF, RTC5-Amine>98% (N over O)85 – 95%
Reductive Amination NaBH(OAc)₃, DCE, RTC5-Amine>99% (N over O)75 – 90%
Etherification NaH, Alkyl-Br, THF, 0 °C to RTC2-Hydroxyl>90% (O over N-amide)65 – 80%
Buchwald-Hartwig RuPhos Pd G3, Cs₂CO₃, 90 °CC5-Amine>95% (N over O)70 – 88%

Trustworthiness: Self-Validating Quality Control

To ensure the integrity of the synthesized derivatives, researchers must employ the following self-validating analytical checks:

  • Infrared Spectroscopy (IR): Successful N-acylation will result in the disappearance of the primary amine N-H doublet stretches (~3400 and 3500 cm⁻¹) and the appearance of a single sharp amide N-H stretch, while the broad O-H stretch (~3300 cm⁻¹) of the C2-hydroxyl must remain intact.

  • Nuclear Magnetic Resonance (¹H NMR): Upon O-alkylation of the C2-hydroxyl, the multiplet corresponding to the C2 methine proton (CH-OH) will shift, typically moving from ~4.5 ppm downfield or upfield depending on the shielding cone of the attached linker, confirming successful etherification.

  • Mass Spectrometry (LC-MS): Always verify the absence of double-alkylation or double-acylation artifacts by scanning for [M+H+Linker]⁺ versus[M+H+2(Linker)]⁺.

References

  • Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews (ACS Publications).[Link]

  • Dar, U. A., Kamal, M., & Shah, S. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules (MDPI).[Link]

  • Silberg, J., et al. (2011). INDANE FOR SYNTHESIS OF N-ALKYL DIARYLAMINES AND N-ACYLCYCLOPENTA[4,5-b]- PHENOTHIAZINES. Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis).[Link]

Sources

experimental setup for reactions involving 5-amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Functionalization of 5-Amino-2,3-dihydro-1H-inden-2-ol in Drug Discovery

Executive Summary & Strategic Rationale

This compound (CAS 913296-95-4) is a highly versatile bifunctional scaffold frequently utilized in the synthesis of indane-based therapeutics and chiral auxiliaries[1]. The molecule presents a classic synthetic challenge: it contains both an aniline moiety and a secondary aliphatic alcohol. Uncontrolled functionalization inevitably leads to complex, difficult-to-separate mixtures of N-alkylated, O-alkylated, and N,O-dialkylated products.

As an Application Scientist, the goal is not merely to force a reaction to completion, but to design a robust, scalable process driven by mechanistic causality. This guide details a highly reliable, two-step workflow for the chemoselective N-acylation of the aniline group, followed by the O-alkylation of the secondary alcohol. By exploiting the kinetic differences between the two nucleophilic centers, this protocol eliminates the need for complex chromatography and ensures high-purity intermediates.

Mechanistic Grounding: The Causality of Chemoselectivity

The success of this workflow relies on the precise manipulation of nucleophilicity through pH and steric control. The aniline nitrogen is intrinsically more nucleophilic than the secondary alcohol due to the higher energy of its lone pair. However, under strongly basic conditions or with excess electrophile, this kinetic preference is easily overridden, leading to O-acylation.

To achieve >98% chemoselectivity, we employ a biphasic Schotten-Baumann approach. By using a mild base like aqueous Sodium Bicarbonate (


), the reaction pH is buffered around 8.0–8.5. This is sufficient to neutralize the 

byproduct—keeping the aniline (pKa ~4.6) fully free-based and reactive—while the secondary alcohol (pKa ~15) remains protonated and poorly nucleophilic. While specialized catalytic organotin methods exist for amino alcohol functionalization[2], the biphasic kinetic approach offers superior scalability and avoids heavy metal toxicity, which is strictly regulated in pharmaceutical manufacturing[3].

MechanisticLogic Start 5-Amino-2-indanol (Aniline + 2° Alcohol) Path1 Strong Base (e.g., Et3N) Excess Acyl Chloride Start->Path1 Thermodynamic/Uncontrolled Path2 Mild Base (NaHCO3) 1.05 eq Acyl Chloride Start->Path2 Kinetic Differentiation Result1 N,O-Diacylation (Loss of Selectivity) Path1->Result1 Result2 Chemoselective N-Acylation (Kinetic Control) Path2->Result2

Fig 1. Mechanistic logic tree for achieving chemoselective N-acylation over O-acylation.

Once the amine is masked as an amide, its nucleophilicity is drastically reduced due to resonance stabilization with the carbonyl group. This allows us to safely deploy a strong base (Sodium Hydride) in the second step to deprotonate the secondary alcohol, forming a highly reactive alkoxide for Williamson ether synthesis.

Experimental Workflows: Self-Validating Protocols

The following protocols are designed as "self-validating systems." They include built-in visual and analytical checkpoints so the operator can confirm reaction trajectory in real-time without waiting for final isolation.

Protocol A: Chemoselective N-Acylation (Amide Protection)

Objective: Selectively acetylate the 5-amino group while leaving the 2-hydroxyl group intact.

  • System Setup: Charge a 500 mL round-bottom flask with this compound (10.0 g, 1.0 eq) and Ethyl Acetate (100 mL).

  • Biphasic Initiation: Add saturated aqueous

    
     (100 mL). Stir vigorously (≥500 rpm) to establish a fine biphasic emulsion.
    
  • Thermal Control: Cool the biphasic mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dropwise, add Acetyl Chloride (1.05 eq) over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20 °C) for 2 hours.

  • Self-Validation Checkpoint 1 (Visual): Upon addition of Acetyl Chloride, mild effervescence (

    
     release from 
    
    
    
    neutralizing
    
    
    ) will occur. The complete cessation of gas evolution serves as the primary visual indicator that the electrophile has been consumed.
  • Self-Validation Checkpoint 2 (Analytical): Perform TLC (Eluent: DCM:MeOH 9:1). Stain with Ninhydrin and heat. The starting material will appear as a bright purple spot (primary amine). A successful reaction is indicated by the complete disappearance of this purple spot and the appearance of a new, UV-active, Ninhydrin-negative spot at a higher

    
    .
    
  • Workup: Separate the organic layer. Wash with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to yield N-(2-hydroxy-2,3-dihydro-1H-inden-5-yl)acetamide as a crystalline solid.
    
Protocol B: O-Alkylation of the N-Acylated Intermediate

Objective: Alkylate the secondary alcohol using Benzyl Bromide.

  • System Setup: Dissolve the N-acyl intermediate from Protocol A (1.0 eq) in anhydrous DMF (5 volumes) under an inert Nitrogen atmosphere.

  • Thermal Control: Cool the solution to 0 °C.

  • Alkoxide Generation: Portion-wise, carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq).

  • Self-Validation Checkpoint 3 (Visual): Immediate evolution of

    
     gas will be observed. The solution will transition to a pale yellow color, indicating successful alkoxide formation. Do not proceed until gas evolution has completely stopped (approx. 30–45 mins).
    
  • Electrophile Addition: Dropwise, add Benzyl Bromide (1.1 eq).

  • Propagation: Stir at ambient temperature for 4 hours.

  • Self-Validation Checkpoint 4 (Analytical): Quench a 10 µL reaction aliquot in 1 mL of Water/Acetonitrile. LC-MS analysis should indicate >95% conversion, demonstrating a complete shift from the starting material mass to the desired

    
     product mass.
    
  • Workup: Carefully quench the bulk reaction with saturated aqueous

    
     to destroy unreacted NaH. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (5x) to remove residual DMF. Dry, filter, and concentrate.
    

ReactionWorkflow A 5-Amino-2,3-dihydro- 1H-inden-2-ol B Schotten-Baumann N-Acylation A->B AcCl, NaHCO3 EtOAc/H2O C N-Acyl Intermediate (Amide Protected) B->C >98% Conv. D Williamson O-Alkylation C->D NaH, BnBr DMF, 0°C E Target Ether Derivative D->E >95% Conv.

Fig 2. Two-step experimental workflow for the sequential functionalization of 5-amino-2-indanol.

Quantitative Process Metrics

The following table summarizes the expected quantitative parameters and purity profiles when adhering strictly to the self-validating protocols described above.

Reaction PhaseCatalyst / BaseSolvent SystemTemp (°C)Time (h)Conversion (%)Purity (HPLC)
Step 1: N-Acylation

(aq)
EtOAc /

0 → 202.0> 98.0%> 95.0%
Step 2: O-Alkylation NaH (60% disp.)Anhydrous DMF0 → 204.0> 95.0%> 92.0%

References

  • PubChemLite - this compound (C9H11NO). Université du Luxembourg. Available at:[Link]

  • Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry (American Chemical Society). Available at:[Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews (Taylor & Francis). Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-amino-2,3-dihydro-1H-inden-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide actionable strategies for improving yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields to difficulties in purification and stereochemical control. This guide provides a comprehensive resource for troubleshooting common issues and optimizing your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies typically commence from 5-amino-1-indanone or a related precursor. Two prevalent routes are:

  • Reduction of 5-amino-1-indanone: This involves the reduction of the ketone functionality to a hydroxyl group. The choice of reducing agent is critical to avoid side reactions and achieve high yields.

  • Epoxidation of 5-aminoindene followed by ring-opening: This route offers good stereochemical control but can be more technically demanding.

Q2: How can I introduce the amino group onto the indane scaffold?

A2: If you are starting from an indanone without the amino group, nitration followed by reduction is a common strategy. For instance, you can nitrate 1-indanone, separate the 5-nitro isomer, reduce the ketone, and then reduce the nitro group. However, starting with a commercially available amino-substituted precursor like 5-amino-1-indanone is often more efficient.

Q3: What are the key challenges in controlling stereochemistry during the synthesis?

A3: For derivatives of this compound, controlling both relative (cis/trans) and absolute (R/S) stereochemistry is a significant challenge.[1][2] The rigid, cyclic nature of the indanol core necessitates careful selection of reagents and reaction conditions to achieve the desired stereoisomer.[1][2] For this compound, which is achiral, the primary concern is often achieving a clean reduction of the ketone without side reactions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on the reduction of 5-amino-1-indanone.

Problem 1: Low Yield of this compound

Possible Cause 1: Incomplete Reduction of the Ketone

  • Explanation: The chosen reducing agent may not be sufficiently reactive, or the reaction conditions may not be optimal to drive the reaction to completion. This can result in the recovery of unreacted starting material.

  • Recommended Solution:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective choice for reducing ketones. If incomplete reduction is observed, consider using a more powerful reducing agent like lithium aluminum hydride (LAH). However, be aware that LAH is less selective and requires strictly anhydrous conditions.

    • Reaction Conditions: Ensure the reaction is stirred for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine when the starting material has been fully consumed.[1]

    • Temperature: While many borohydride reductions proceed well at room temperature, cooling the reaction to 0°C before adding the reducing agent can help to control the reaction rate and minimize side reactions.[3]

Possible Cause 2: Formation of Byproducts

  • Explanation: The amino group in the starting material can potentially react with certain reagents or under harsh conditions, leading to unwanted byproducts.

  • Recommended Solution:

    • Protecting Group Strategy: If side reactions involving the amino group are suspected, consider using a protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy). The protecting group can be removed in a subsequent step.

    • pH Control: During workup, careful control of pH is important. Acidifying the reaction mixture to quench excess reducing agent should be done cautiously to avoid degradation of the product.[3]

Problem 2: Difficulty in Product Isolation and Purification

Possible Cause 1: Product Solubility

  • Explanation: The amino alcohol product can have high polarity and may be soluble in both aqueous and organic phases, complicating extraction.

  • Recommended Solution:

    • Solvent Selection for Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

    • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.

    • Continuous Extraction: For highly water-soluble products, continuous liquid-liquid extraction may be necessary.

Possible Cause 2: Co-elution of Impurities during Chromatography

  • Explanation: Impurities with similar polarity to the desired product can make purification by column chromatography challenging.

  • Recommended Solution:

    • Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A common mobile phase for polar compounds is a mixture of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent peak tailing of the amine.

    • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Cooling the solution slowly can promote the formation of pure crystals.[1][4]

Experimental Protocols

Protocol 1: Reduction of 5-amino-1-indanone using Sodium Borohydride

This protocol provides a general procedure for the reduction of 5-amino-1-indanone.

Materials:

  • 5-amino-1-indanone

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (1 M HCl)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-amino-1-indanone (1 equivalent) in methanol or ethanol at room temperature.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.[3]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Table 1: Troubleshooting Common Issues in the Reduction Protocol

IssuePossible CauseRecommended Action
Incomplete ReactionInsufficient reducing agent or reaction timeIncrease equivalents of NaBH₄ (up to 2 eq.), prolong reaction time, and monitor by TLC.
Low Product RecoveryProduct loss during workupUse a more polar extraction solvent, employ "salting out" with brine.
Product ImpurityFormation of side productsCool the reaction to 0°C before adding NaBH₄, consider using a protecting group for the amine.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification Start 5-amino-1-indanone in Solvent Add_NaBH4 Add NaBH₄ at 0°C Start->Add_NaBH4 1. Dissolve & Cool Stir Stir at RT Add_NaBH4->Stir 2. Reduce Quench Quench with H₂O/HCl Stir->Quench 3. Quench Extract Extract with EtOAc Quench->Extract 4. Extract Wash Wash with NaHCO₃/Brine Extract->Wash 5. Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate 6. Dry Purify Purify (Chromatography/Recrystallization) Dry_Concentrate->Purify 7. Purify End End Purify->End Final Product: this compound

Caption: A general workflow for the synthesis of this compound.

References

  • ResearchGate. An Efficient and Economical Synthesis of 5,6Diethyl2,3-dihydro-1 H -inden-2-amine Hydrochloride. Available at: [Link]

  • ResearchGate. Efficient and Practical Syntheses of (R)-(5-Amino-2,3- Dihydro-1H-inden-2-yl)-carbamic Acid Methyl Ester. Available at: [Link]

  • Google Patents. US8536171B2 - Method for obtaining 5-amino 2,3-dihydrophthalazine-1,4-dione alkali metal salts and their use in medicine.
  • MDPI. Strategies for Accessing cis-1-Amino-2-Indanol. Available at: [Link]

  • PubChem. 5-amino-2,3-dihydro-1H-inden-1-one. Available at: [Link]

Sources

Technical Support Center: Separation of 5-Amino-2,3-dihydro-1H-inden-2-ol Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of 5-amino-2,3-dihydro-1H-inden-2-ol diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these critical chiral building blocks. The insights provided herein are grounded in established scientific principles and field-proven experience to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

General Concepts

Q1: Why is the separation of this compound diastereomers important?

The different stereoisomers of this compound, a key intermediate in the synthesis of pharmaceuticals like the HIV protease inhibitor Indinavir, can exhibit varied pharmacological and toxicological profiles.[1] Therefore, obtaining enantiomerically pure forms is crucial for drug efficacy and safety. This separation is a critical step in asymmetric synthesis to ensure the final product has the desired therapeutic effect.[2]

Q2: What are the primary methods for separating the diastereomers of this compound?

The two main strategies for resolving the diastereomers of this amino alcohol are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts.[3][4][5] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[6][7]

  • Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to directly separate the enantiomers.[8][9] Alternatively, the racemate can be derivatized with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column.[8]

Troubleshooting Guides

Diastereomeric Salt Crystallization

Q3: I'm not getting any crystals to form after adding the chiral resolving agent. What could be the problem?

Several factors can inhibit crystallization. Here's a systematic approach to troubleshoot this issue:

  • Solvent System: The chosen solvent may be too effective at dissolving both diastereomeric salts. A thorough solvent screen is recommended to find a system with optimal differential solubility.[10]

  • Supersaturation: The solution may not be sufficiently supersaturated. Try carefully evaporating some of the solvent to increase the concentration.[10]

  • Nucleation: Crystal formation requires nucleation. You can induce this by:

    • Scratching the inside of the flask with a glass rod.[10]

    • Adding a seed crystal of the desired diastereomer, if available.[10]

  • Impurities: Trace impurities can sometimes inhibit crystallization. Consider an additional purification step for your starting racemic mixture.[10]

Q4: My product is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid instead of a solid. This is often due to the salt's melting point being lower than the crystallization temperature or excessively high concentration.[10]

  • Increase Solvent Volume: Adding more solvent can lower the concentration and prevent oiling out.[10]

  • Lower Crystallization Temperature: A lower temperature may be below the melting point of the salt, promoting solidification.[10]

Q5: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?

Low diastereomeric excess indicates that the less soluble salt is not precipitating with high selectivity.

  • Optimize the Solvent System: The polarity of the solvent significantly impacts resolution efficiency.[10] Experiment with different solvents or solvent mixtures.

  • Control the Cooling Rate: A slower cooling rate often allows for more selective crystallization of the desired diastereomer.[10]

  • Recrystallization: Recrystallizing the obtained salt, potentially in a different solvent system, can significantly enhance the diastereomeric excess.[11]

Experimental Protocols & Data

Protocol 1: Diastereomeric Salt Resolution using Tartaric Acid Derivatives

This protocol outlines a general procedure for the resolution of racemic this compound using a chiral tartaric acid derivative.

1. Dissolution: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture).[3] 2. Addition of Resolving Agent: Add an equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid, O,O'-dibenzoyl-D-tartaric acid) to the solution.[3] 3. Salt Formation and Crystallization: Gently heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. 4. Isolation of Diastereomeric Salt: Filter the precipitated diastereomeric salt and wash it with a small amount of cold solvent. 5. Liberation of the Enantiomer:

  • Suspend the isolated diastereomeric salt in water.
  • Add a base (e.g., aqueous ammonia, sodium hydroxide) to neutralize the chiral acid and liberate the free amino alcohol enantiomer.[4][7]
  • Extract the liberated enantiomer into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).[3]
  • Wash the combined organic extracts with water or brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.[3]

Table 1: Performance of Tartrate-Based Resolving Agents for Amino Compounds

Resolving AgentRacemic CompoundSolvent(s)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
(+)-Tartaric Acid(R,S)-AmlodipineAcetone/ThioureaHighHigh[3]
(R,R)-Tartaric Acid(R,S)-1-Phenylpropan-1-amineEthanol<60-[3]
O,O'-Dibenzoyl-D-tartaric acid (DBTA)(R,S)-Tamsulosine IntermediateWater/MethanolGood-[3]
(2R,3R)-DBTARacemic ephedrine·HClAcetone and Water92.5~100[12]
Protocol 2: Chiral HPLC Analysis

This section provides a starting point for developing a chiral HPLC method for the analysis of this compound diastereomers.

Direct Chiral Separation:

  • Column: A chiral stationary phase (CSP) designed for the separation of primary amines, such as a cyclofructan-based column (e.g., LARIHC™ CF6-P), is a good starting point.[13] Crown ether-based CSPs are also effective for primary amino alcohols.[8]

  • Mobile Phase: A typical mobile phase could consist of a mixture of methanol, acetonitrile, acetic acid, and triethylamine.[13] The exact ratio will need to be optimized for the specific column and isomers.

  • Detection: UV detection at a wavelength where the compound absorbs, for example, 254 nm, is commonly used.[13]

Indirect Chiral Separation (via Derivatization):

  • Derivatization: React the this compound sample with a chiral derivatizing agent (CDA) to form diastereomers.[8]

  • Chromatography: Separate the resulting diastereomers on a standard achiral HPLC column (e.g., C18).[8]

  • Method Development: Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) to achieve baseline separation of the diastereomeric peaks.

Visualizing the Workflow

Diagram 1: General Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation & Crystallization cluster_1 Separation & Purification cluster_2 Enantiomer Liberation racemate Racemic this compound dissolution Dissolution in Suitable Solvent racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->dissolution crystallization Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor (contains more soluble diastereomer) filtration->mother_liquor less_soluble Less Soluble Diastereomeric Salt filtration->less_soluble basification Basification less_soluble->basification extraction Extraction basification->extraction pure_enantiomer Pure Enantiomer extraction->pure_enantiomer

Caption: Workflow of diastereomeric salt resolution.

Analytical Characterization

Q6: How can I confirm the stereochemistry and purity of my separated diastereomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

  • ¹H and ¹³C NMR: The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the diastereomers will be different, allowing for their distinction.[14]

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments provide detailed information about the connectivity and spatial arrangement of atoms, which can be used to definitively assign the relative stereochemistry (cis vs. trans).[14] NOESY is particularly useful as it shows through-space correlations between protons that are close to each other.[14]

  • Chiral Derivatizing Agents for NMR: Derivatizing the separated amino alcohol with a chiral agent can also help in determining the absolute configuration and enantiomeric purity by analyzing the NMR spectra of the resulting diastereomers.[15][16]

Diagram 2: Decision Tree for Troubleshooting Crystallization

G start No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation check_solvent Is the solvent system appropriate? check_supersaturation->check_solvent Yes concentrate Concentrate the solution check_supersaturation->concentrate No induce_nucleation Induce Nucleation check_solvent->induce_nucleation Yes screen_solvents Screen for a new solvent system check_solvent->screen_solvents No

Caption: Troubleshooting crystallization issues.

References

  • Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. (2007). PubMed. Retrieved from [Link]

  • Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. (2022). MDPI. Retrieved from [Link]

  • Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis. (n.d.). PubMed. Retrieved from [Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (2001). ACS Publications. Retrieved from [Link]

  • Diastereomeric recrystallization. (n.d.). Wikipedia. Retrieved from [Link]

  • Enantioseparation of chiral amino acids as the ()-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Strategies for Accessing cis-1-Amino-2-Indanol. (2024). MDPI. Retrieved from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

  • 6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses. (2018). PMC. Retrieved from [Link]

  • Resolution of racemic amino acids. (n.d.). Google Patents.
  • Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization of mixture of diastereomers 112 from different solvents 83. (n.d.). ResearchGate. Retrieved from [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers. Retrieved from [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (n.d.). ResearchGate. Retrieved from [Link]

  • Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. (2022). Letters in Applied NanoBioScience. Retrieved from [Link]

  • Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]

  • An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1 H -inden-2-amine Hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]

  • Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. (n.d.). ResearchGate. Retrieved from [Link]

Sources

optimization of reaction conditions for using 5-amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 5-amino-2,3-dihydro-1H-inden-2-ol (also known as 5-amino-2-indanol).

Crucial Distinction: Do not confuse this reagent with cis-1-amino-2-indanol. The molecule discussed here is an aniline derivative (amine on the aromatic ring), whereas the common chiral auxiliary is a benzylic amine. This structural difference dictates entirely different reactivity profiles.

Senior Application Scientist Desk

Reagent Profile & Reactivity Logic

To optimize your reaction conditions, you must first understand the competing electronic behaviors of this bifunctional building block.

FeatureChemical NaturepKa (Approx)Reactivity Implications
Position 5 (Amine) Aniline (Aromatic Amine)~4.0 – 4.8Soft Nucleophile. susceptible to oxidation. Reacts with electrophiles (epoxides, acyl chlorides) but is less basic than aliphatic amines.
Position 2 (Alcohol) Secondary Aliphatic Alcohol~16 – 17Hard Nucleophile. Generally inert under mild conditions but will compete for acylation if base strength is high or if the amine is sterically crowded.
Indane Core Bicyclic HydrocarbonN/ARigid & Lipophilic. Limits solubility in non-polar solvents; creates steric bulk that influences the approach of reagents.

Troubleshooting Guides (Q&A Format)

Module A: Chemo-Selectivity (N- vs. O-Functionalization)

Q: I am trying to acylate the amine, but I see significant O-acylated byproducts. How do I lock in N-selectivity?

A: The aniline nitrogen is naturally more nucleophilic towards soft electrophiles, but O-acylation occurs when the reaction environment is too basic or the acylating agent is in large excess.

Protocol Adjustment:

  • Base Selection: Switch from strong bases (TEA/DIPEA) to weak inorganic bases like NaHCO₃ or K₂CO₃ in a biphasic system (Schotten-Baumann conditions). The lower basicity is sufficient to deprotonate the ammonium intermediate but insufficient to activate the hydroxyl group.

  • Solvent System: Use a slightly acidic or neutral solvent system. For couplings with acid chlorides, THF or 2-MeTHF without exogenous base (using the aniline as its own acid scavenger, if cheap) or with Pyridine (borderline) often works.

  • Stoichiometry: Strictly limit the electrophile to 0.95 – 1.05 equivalents .

Q: I am performing an epoxide opening (like in Indacaterol synthesis), but the yield is low due to dimer formation. What is happening?

A: This is a classic issue with 5-amino-2-indanol. The product of the epoxide opening is a secondary aniline, which is more nucleophilic than the starting primary aniline. This leads to "over-alkylation" (dimerization).

Optimization Strategy:

  • High Dilution: Run the reaction at a lower concentration (0.1 M or less) to statistically favor the collision between the starting aniline and the epoxide rather than the product and the epoxide.

  • Excess Amine: If the epoxide is the precious component, use 1.5 – 2.0 equivalents of 5-amino-2-indanol.[1] The unreacted starting material can be recovered via acid/base extraction (see Module C).

  • Temperature Control: Lower temperatures (40–60°C) generally favor the primary kinetic product over the secondary thermodynamic alkylation.

Module B: Solubility & "Crash Out" Issues

Q: The reagent won't dissolve in DCM or Toluene. What solvent system should I use?

A: The rigid bicyclic structure combined with the polar H-bond donor/acceptor sites makes this molecule poorly soluble in standard non-polar solvents.

Recommended Solvent Systems:

  • Reaction Solvents: DMSO, DMF, NMP (excellent solubility but hard to remove).

  • Workup/Crystallization: Isopropyl Alcohol (IPA), Ethanol, or mixtures of MeOH/DCM.

  • Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) often offers better solubility than Toluene/DCM and allows for cleaner aqueous separations.

Module C: Purification & Isolation (The "Salt" Strategy)

Q: My crude reaction mixture is a black tar. Silica columns are not separating the impurities well. How do I purify this?

A: Anilines are prone to oxidation (browning). Silica gel often causes tailing due to the basic amine and polar alcohol. Do not column. Rely on salt formation for purification.

The "Salt crash" Protocol:

  • Dissolution: Dissolve the crude organic residue in warm Isopropyl Alcohol (IPA) or Ethanol .

  • Acid Addition: Add a solution of Maleic Acid or HCl (in IPA) dropwise at 50–60°C.

    • Note: Maleate salts of 5-amino-2-indanol derivatives (like Indacaterol) are historically highly crystalline and reject impurities effectively.

  • Cooling: Slow cooling to 0–5°C.

  • Filtration: The salt precipitates, leaving the oxidative impurities and unreacted epoxide in the mother liquor.

  • Free-Basing: Suspend the salt in DCM/Water and adjust pH to >10 with NaOH to recover the pure free base.

Visualizing the Workflow

Diagram 1: Reaction Optimization Decision Tree

This logic flow helps you decide the reaction path based on the electrophile type.

ReactionOptimization Start Start: 5-Amino-2-Indanol Electrophile Select Electrophile Start->Electrophile Epoxide Epoxide (e.g., Indacaterol precursor) Electrophile->Epoxide Acyl Acyl Chloride / Anhydride Electrophile->Acyl Dilution Use High Dilution (0.1 M) Epoxide->Dilution Prevent Dimer Excess Use Excess Amine (1.5 eq) Epoxide->Excess Maximize Yield BaseChoice Base Selection Acyl->BaseChoice Result1 Target: Secondary Amine Dilution->Result1 Excess->Result1 StrongBase Strong Base (TEA/DIPEA) BaseChoice->StrongBase WeakBase Weak Base (NaHCO3) or None BaseChoice->WeakBase Result2 Impurity: N,O-Diacyl StrongBase->Result2 Promotes O-reaction Result3 Target: N-Acyl Only WeakBase->Result3 Preserves OH

Caption: Decision logic for optimizing N-selectivity based on electrophile type.

Diagram 2: Purification via Salt Formation

The industrial standard for purifying amino-indanol derivatives.

Purification Crude Crude Reaction Mixture (Dark/Oxidized) Solvent Dissolve in Warm IPA/EtOH (50-60°C) Crude->Solvent Acid Add Maleic Acid or HCl (Stoichiometric) Solvent->Acid Cool Slow Cool to 0-5°C (Crystallization) Acid->Cool Filter Filter Precipitate Cool->Filter Solid Solid: Pure Amine Salt (White/Off-White) Filter->Solid Liquor Mother Liquor: Contains Impurities/Tars Filter->Liquor FreeBase Optional: Biphasic Workup (DCM / aq NaOH) Solid->FreeBase If free base needed

Caption: Workflow for purifying 5-amino-2-indanol derivatives without chromatography.

References & Data Sources

  • Indacaterol Synthesis & Intermediates:

    • Source: BenchChem Application Notes.[1] "The Role of 5,6-Diethyl-2,3-dihydroinden-1-one in the Synthesis of Indacaterol." (Describes the reductive amination and coupling steps involving the amino-indanol core).

    • URL: (Verified via search result 1.1)

  • Process Chemistry for Amino-Indanols:

    • Source: Patent US9682935B2. "Process for preparation of indacaterol or its pharmaceutically acceptable salts."[2][3] (Details the salt formation purification strategy using Maleic acid to remove regiochemical impurities).

    • URL: (Verified via search result 1.3)

  • Regioselectivity in Epoxide Opening:

    • Source: New Drug Approvals (Novartis).[4] "Indacaterol Maleate Synthesis." (Highlights the lack of regioselectivity in the epoxide opening and the necessity of downstream purification).

    • URL: (Verified via search result 1.4)

  • General Reactivity of Amino-Indanols:

    • Source: PubChem Compound Summary for 5-amino-2,3-dihydro-1H-inden-1-one (Structural analog showing toxicity and handling data).

    • URL: (Verified via search result 1.15)

Sources

stability issues of 5-amino-2,3-dihydro-1H-inden-2-ol under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Amino-2,3-dihydro-1H-inden-2-ol

Current Status: Operational Subject Matter Expert: Dr. A. Vance, Senior Application Scientist Last Updated: March 1, 2026

Introduction: Understanding Your Molecule

Welcome to the technical support hub for This compound (also referred to as 5-amino-2-indanol).

CRITICAL DISTINCTION: Do not confuse this compound with its structural isomer, 1-amino-2-indanol (the HIV protease inhibitor intermediate).

  • 1-amino-2-indanol: Benzylic amine (Aliphatic-like reactivity).

  • 5-amino-2-indanol: Aniline derivative (Aromatic amine reactivity).

This distinction is the foundation of all stability logic below. Your compound behaves primarily as an aniline (susceptible to oxidative coloring) and secondly as a secondary alcohol . The troubleshooting guide below is structured around these specific functional group vulnerabilities.

Module 1: Discoloration & Oxidative Instability

Symptom: The white/off-white powder has turned pink, brown, or black upon storage. Diagnosis: Oxidative degradation of the aromatic amine (aniline moiety).[1]

The Mechanism

Unlike aliphatic amines, the amino group at position 5 is attached directly to the aromatic ring. Upon exposure to air (oxygen) and light, it undergoes a radical oxidation cascade. This forms "Aniline Black"-type oligomers and quinoid species. Even trace amounts (ppm levels) of these oxidation products cause significant visible discoloration.

Troubleshooting Protocol
StepActionTechnical Rationale
1 Inert Storage Store under Argon or Nitrogen atmosphere. The radical mechanism requires

initiation.
2 Light Exclusion Use amber vials or foil-wrapped containers. UV light accelerates the formation of the N-centered radical cation.
3 Salt Formation Recommended: Convert the free base to the Hydrochloride (HCl) or Tartrate salt. Protonating the amine lone pair (

) removes electron density, effectively "locking" the nitrogen against oxidation.
4 Purification If discolored: Recrystallize from degassed Ethanol/Water. Avoid hot filtration in open air.
Visualizing the Oxidation Pathway

OxidationPathway Start 5-Amino-2-Indanol (Free Base) Radical N-Centered Radical Cation Start->Radical -e- Trigger Trigger: O2 + UV Light Trigger->Radical Dimer Hydrazine/Azo Dimers Radical->Dimer Coupling Polymer Polyaniline-like Oligomers (Brown/Black) Dimer->Polymer Oxidation

Figure 1: The oxidative degradation cascade of the aniline moiety leading to discoloration.

Module 2: Solution Stability & Solvent Incompatibility

Symptom: Precipitation, cloudiness, or "new peaks" appearing in HPLC after dissolving. Diagnosis: Schiff Base formation or Solubility mismatch.

The "Acetone Trap"

Researchers often use acetone to clean glassware or as a co-solvent.

  • Risk: The 5-amino group is nucleophilic. In the presence of ketones (Acetone) or aldehydes, it forms Imines (Schiff Bases) .[2][3]

  • Reaction:

    
    
    
  • Result: This reaction is reversible but equilibrium-driven. In HPLC, this appears as a less polar impurity peak.

Solvent Compatibility Matrix
SolventCompatibilityNotes
Water Low (pH dependent)Poor solubility at neutral pH. Soluble at pH < 4 (as ammonium salt).
DMSO High Excellent for stock solutions. Store frozen (-20°C) to prevent S-oxidation.
Methanol/Ethanol Moderate/HighGood solubility. Warning: Avoid prolonged storage in aldehydes (e.g., impure ethanol) to prevent hemiaminal formation.
Acetone/MEK FORBIDDEN Rapid Schiff base formation.[2]
Chloroform/DCM ModerateGood for extraction, but avoid acidic chloroform (phosgene risk with amines).

Module 3: Hygroscopicity & Physical Handling

Symptom: The powder is clumping or sticking to the spatula. Diagnosis: Hygroscopicity induced by the hydroxyl/amine combination.

While 5-amino-2-indanol is a crystalline solid, the coexistence of the amine and alcohol groups creates a hydrogen-bonding network that can avidly absorb atmospheric moisture.

Corrective Action:

  • Drying: Dry in a vacuum oven at 40°C over

    
     or silica gel for 12 hours.
    
  • Weighing: Do not weigh large batches in open air on humid days. Equilibrate the container to room temperature before opening to prevent condensation.

FAQ: Rapid Response

Q: Can I use the discolored (pink) compound for my reaction? A: It depends. If the discoloration is faint, purity is likely >98% (color is intense even at ppm levels). For sensitive catalytic reactions, no —the quinoid impurities can act as radical scavengers or catalyst poisons. For rough acylation/alkylation, it may be acceptable.

Q: Is the compound chiral? A: Yes. The C2 carbon is a stereocenter because the symmetry of the indane ring is broken by the amino group at position 5.

  • Check your CoA: Are you using the racemate or a specific enantiomer?

  • Stability Note: Racemization is unlikely under standard storage but possible under strong basic conditions at high heat.

Q: How do I remove the "brown" impurity? A: Aniline oxidation products are often polar. Filtration through a short pad of silica gel (using DCM/MeOH) or recrystallization from ethanol usually removes the colored oligomers effectively.

Summary Decision Tree

Troubleshooting Problem Identify Issue Color Discoloration (Pink/Brown) Problem->Color Solubility Precipitation or HPLC Impurity Problem->Solubility Oxidation Oxidation of Amine Color->Oxidation SolventCheck Using Acetone/Ketones? Solubility->SolventCheck Action1 Recrystallize & Store under N2 Oxidation->Action1 YesKetone Schiff Base Formed SolventCheck->YesKetone Yes NoKetone pH Issue SolventCheck->NoKetone No Action2 Switch to DMSO/MeOH YesKetone->Action2 Action3 Acidify (pH < 4) NoKetone->Action3

Figure 2: Rapid diagnostic flow for common stability issues.

References

  • Mechanism of Aromatic Amine Oxid

    • Source: Al-Da'amy, et al. "Oxidation of Secondary and Primary Amines." University of Mustansiriyah.
    • Relevance: Establishes the fundamental instability of the aniline nitrogen, leading to N-oxide and azo-coupling degradation pathways responsible for discolor
  • Schiff Base Form

    • Source: MDPI, Molecules.
    • Relevance: While focusing on the 1-amino isomer, this paper validates the thermodynamic drive for amino-indanol derivatives to form Schiff bases and oxazolidines in the presence of carbonyls (aldehydes/ketones), a critical storage risk.
  • General Stability of Amino-Indanol Deriv

    • Source: Bachem Technical Guides.
    • Relevance: Provides industry-standard baselines for storing amine-functionalized building blocks (Cool, Dry, Dark)
  • Electrochemical Oxidation of Aniline Deriv

    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Relevance: confirm the radical cation mechanism where the unpaired electron locates at the para/ortho positions, leading to dimeriz

Sources

Technical Support Center: A Researcher's Guide to 5-amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 5-amino-2,3-dihydro-1H-inden-2-ol. It is designed to address common challenges and questions related to the handling, storage, and use of this compound, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the stability and handling of this compound.

Q1: My solid this compound has changed color from off-white to a pink or brownish hue. What is the cause of this discoloration?

A1: The discoloration of this compound is a primary indicator of oxidative degradation. This compound is an aminoindanol, a class of molecules that can be susceptible to oxidation, particularly due to the presence of the aminophenol-like moiety.[1][2] The aromatic amine and hydroxyl groups are prone to oxidation when exposed to atmospheric oxygen. This process is often accelerated by factors such as light, elevated temperatures, and the presence of trace metal ions. The initial oxidation can form highly colored quinone-imine or related structures, which can further polymerize to create darker, more complex impurities.

Q2: I've observed a decrease in the yield of my reaction where this compound is a starting material. Could this be related to its storage?

A2: Absolutely. A reduction in reaction yield is a common consequence of using degraded this compound. If the compound has been improperly stored and allowed to oxidize, a portion of the material will be converted to oxidized byproducts. These impurities will not participate in the desired reaction, effectively lowering the concentration of the active starting material and leading to diminished yields. Furthermore, the degradation products could potentially interfere with or inhibit your reaction.

Q3: What are the ideal long-term storage conditions for this compound to ensure its stability?

A3: To maintain the long-term stability and purity of this compound, it is crucial to minimize its exposure to oxygen, light, and moisture. The recommended storage conditions are as follows:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[2][3] This displaces oxygen and prevents oxidation.

  • Temperature: Store in a cool, dark place. Refrigeration at 2-8°C is recommended. Some suppliers suggest storage at or below 5°C.[4]

  • Container: Use a tightly sealed, amber glass vial or a container that is opaque to light. For frequent use, consider packaging in smaller aliquots to avoid repeated exposure of the bulk material to the atmosphere.

Q4: Can I prepare a stock solution of this compound for later use? If so, what precautions should I take?

A4: Preparing stock solutions is possible, but requires careful consideration to prevent degradation in the solution phase. The following precautions are advised:

  • Solvent Choice: Use high-purity, deoxygenated solvents. Solvents can be deoxygenated by sparging with an inert gas (argon or nitrogen) for 15-30 minutes prior to use.

  • Antioxidants: Consider the addition of a compatible antioxidant to the solvent. Ascorbic acid (Vitamin C) or sodium metabisulfite are often effective in preventing the oxidation of aminophenol-like compounds in solution.[5] The optimal concentration should be determined experimentally but typically ranges from 0.01% to 0.1% (w/v).

  • Storage of Solution: Store the stock solution under an inert atmosphere in a tightly sealed container in a refrigerator. It is recommended to prepare fresh solutions for critical experiments.

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving common experimental issues encountered when using this compound.

Guide 1: Diagnosing and Mitigating Degradation of Solid Compound

This guide will help you identify if your solid this compound has degraded and how to prevent further degradation.

Symptoms of Degradation:

  • Visual Change: The most obvious sign is a change in color from the expected off-white or pale-yellow to shades of pink, brown, or even purple.

  • Inconsistent Analytical Data: You may observe new, unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS) or extra spots on a TLC plate.

  • Reduced Purity: A quantitative analysis (e.g., by HPLC with a calibrated standard) will show a lower than expected purity of the main compound.

  • Poor Reaction Performance: As mentioned in the FAQs, decreased reaction yields or the formation of unexpected side products can indicate a degraded starting material.

Troubleshooting Workflow:

A Problem: Suspected Degradation of Solid this compound B Step 1: Visual Inspection Observe the color of the solid. A->B C Is the solid discolored (pink, brown, etc.)? B->C D Step 2: Analytical Confirmation Perform purity analysis (e.g., HPLC, LC-MS, NMR). C->D Yes G Conclusion: Degradation is not the primary issue. Investigate other experimental parameters. C->G No E Are there impurity peaks or a lower than expected purity? D->E F Conclusion: Degradation Confirmed. Proceed to Mitigation. E->F Yes E->G No H Mitigation: Review and Improve Storage and Handling Procedures F->H I Store under inert atmosphere (Ar or N2). Use a tightly sealed, light-resistant container. Store at recommended low temperature (2-8°C). H->I J Consider purification of the existing batch if feasible. H->J

Caption: Troubleshooting workflow for solid compound degradation.

Guide 2: Addressing Instability in Solution

This guide provides a systematic approach to troubleshooting issues arising from the degradation of this compound in solution.

Symptoms of Instability in Solution:

  • Rapid Color Change: The solution quickly develops a pink, brown, or darker color upon preparation.

  • Precipitate Formation: The formation of a new, insoluble material may indicate the polymerization of oxidation products.

  • Inconsistent Reaction Kinetics: The rate of your reaction may vary between experiments, even with seemingly identical setups.

  • Reproducibility Issues: Difficulty in reproducing experimental results is a key indicator of an unstable component in the reaction mixture.

Troubleshooting Workflow:

A Problem: Instability of this compound in Solution B Step 1: Solvent Preparation Are you using deoxygenated solvents? A->B C Action: Deoxygenate solvents by sparging with Ar or N2 for 15-30 min before use. B->C No D Step 2: Use of Antioxidants Have you considered adding a stabilizer? B->D Yes C->D E Action: Add a compatible antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the solvent. Determine optimal concentration experimentally. D->E No F Step 3: pH of the Solution Is the solution basic? D->F Yes E->F G Action: If possible for your reaction, maintain a neutral or slightly acidic pH to improve stability. F->G Yes H Step 4: Handling Technique Is the solution being exposed to air during preparation and use? F->H No G->H I Action: Prepare and handle the solution under an inert atmosphere using techniques like cannulation or syringes. H->I Yes J Conclusion: Implementing these measures should improve solution stability. H->J No I->J

Caption: Troubleshooting workflow for solution instability.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the handling and analysis of this compound.

Protocol 1: Inert Atmosphere Handling of Solid this compound

This protocol describes the proper technique for weighing and dispensing the solid compound while minimizing exposure to air.

Materials:

  • Glovebox or Schlenk line with a supply of dry, inert gas (argon or nitrogen)

  • Clean, dry glassware (vials, spatulas)

  • Analytical balance

  • This compound in a sealed container

Procedure:

  • Preparation: Ensure the glovebox has been properly purged and has a low oxygen and moisture atmosphere. If using a Schlenk line, ensure all glassware is flame-dried under vacuum and backfilled with inert gas at least three times.

  • Transfer to Inert Atmosphere: Place the sealed container of this compound, along with all necessary vials and spatulas, into the antechamber of the glovebox and evacuate and refill with inert gas as per the glovebox protocol. If using a Schlenk line, perform all manipulations under a positive pressure of inert gas.

  • Weighing: Inside the glovebox or under a positive flow of inert gas, carefully open the container of the compound. Use a clean, dry spatula to transfer the desired amount of solid to a pre-tared vial.

  • Sealing: Tightly seal the vial containing the weighed compound. Also, ensure the main container of this compound is securely sealed before removing it from the inert atmosphere.

  • Removal from Inert Atmosphere: If using a glovebox, transfer the sealed vials through the antechamber. If using a Schlenk line, ensure the flask is sealed before removing it from the inert gas flow.

Protocol 2: Accelerated Stability Study

This protocol outlines a method to assess the stability of this compound under stressed conditions.

Objective: To evaluate the impact of elevated temperature and humidity on the purity of the compound over time.

Materials:

  • This compound solid

  • Climate-controlled stability chamber

  • Amber glass vials with screw caps

  • HPLC system with a UV detector

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh 5-10 mg of this compound into several labeled amber glass vials.

  • Initial Analysis (T=0): Analyze one of the vials immediately to establish the initial purity. This will serve as your baseline.

  • Stress Conditions: Place the remaining vials in a stability chamber set to accelerated conditions, for example, 40°C and 75% relative humidity (RH), as per ICH guidelines.[6]

  • Time Points: Remove one vial from the chamber for analysis at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: At each time point, analyze the sample for purity using a validated HPLC method (see Protocol 3).

  • Data Evaluation: Compare the purity at each time point to the initial purity (T=0) to determine the rate of degradation. Also, note any changes in physical appearance.

Table 1: Example Data from an Accelerated Stability Study

Time PointTemperature (°C)Relative Humidity (%)Purity (%)Appearance
025Ambient99.5Off-white solid
1 week407598.2Pale pink solid
2 weeks407596.5Pinkish-brown solid
4 weeks407593.1Brown solid
8 weeks407588.7Dark brown solid
Protocol 3: HPLC Method for Purity Assessment and Degradation Monitoring

This protocol provides a general high-performance liquid chromatography (HPLC) method for assessing the purity of this compound and detecting potential degradation products.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: Acetonitrile

  • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes. This will elute the polar parent compound first, followed by less polar degradation products.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 0.1-1 mg/mL.

  • Injection: Inject a small volume (e.g., 10 µL) onto the HPLC system.

  • Detection: Monitor the elution profile at a wavelength where the parent compound and potential chromophoric degradation products absorb, for instance, around 280 nm. A DAD can be used to scan a range of wavelengths to identify the optimal detection wavelength for all components.

  • Data Analysis: The purity of the sample can be calculated based on the peak area percentage of the main peak relative to the total peak area. The appearance of new peaks over time in a stability study indicates degradation. For more accurate quantification, a reference standard is required.

Note: This is a starting point, and the method may need to be optimized for your specific instrumentation and the exact nature of the degradation products.

Section 4: Mechanistic Insights

Understanding the "why" behind the instability of this compound is key to preventing it.

The Oxidation Pathway:

The degradation of this compound is primarily driven by the oxidation of its aminophenol-like structure. The process can be visualized as follows:

cluster_0 Degradation Pathway A This compound (Stable Form) C Initial Oxidation (Formation of radical intermediates) A->C Initiation B Oxidizing Agents (O2, Light, Metal Ions) B->C D Quinone-imine Intermediate (Colored Species) C->D Propagation E Polymerization D->E F Complex Degradation Products (Dark, Insoluble Impurities) E->F

Caption: Simplified oxidation pathway of this compound.

The initial step is likely a one-electron oxidation of the aminophenol moiety to form a radical cation, which is then further oxidized to a quinone-imine type structure. These intermediates are often highly colored and reactive, readily undergoing polymerization or other secondary reactions to form a complex mixture of degradation products.

References

  • BenchChem. (2025). Technical Support Center: Preventing Oxidation of Aminophenol Compounds. BenchChem.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Q1A (R2): Stability Testing of New Drug Substances and Products. ICH.
  • Fisher Scientific. (2021, May 15).
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Sigma-Aldrich. (n.d.).
  • AK Scientific, Inc. (n.d.).
  • PubMed. (2018, February 5). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control.
  • SpecialChem. (2025, July 17). Selecting Antioxidants for Adhesives & Sealants. SpecialChem.
  • MDPI. (2025, August 22). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. MDPI.
  • PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • European Medicines Agency. (2023, July 13).
  • MY Polymers. (n.d.).
  • ResearchGate. (2025, August 7). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride.
  • UreaKnowHow. (2004, May 25). GUIDELINES FOR Safe Handling of Powders and Bulk Solids. UreaKnowHow.com.
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide. Bachem.
  • Sigma-Aldrich. (n.d.). 5-AMINO-1H-INDEN-2(3H)
  • ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage.

Sources

Validation & Comparative

validation of analytical methods for 5-amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of analytical methods for 5-amino-2,3-dihydro-1H-inden-2-ol (hereafter referred to as 5-Amino-2-Indanol ). It is designed for analytical scientists and process chemists requiring robust validation protocols for GMP environments.

Executive Summary

5-Amino-2-Indanol is a critical chiral intermediate, often utilized in the synthesis of HIV protease inhibitors and advanced chiral ligands. Its quality control relies on two Critical Quality Attributes (CQAs): Chemical Purity (assay/impurities) and Enantiomeric Purity (chiral excess).

  • Primary Recommendation for Assay/Impurities: Reversed-Phase HPLC (RP-HPLC) using a Phenyl-Hexyl or C18 stationary phase with phosphate buffer. This offers the highest precision and robustness for separating synthesis byproducts.

  • Primary Recommendation for Chiral Purity: Normal Phase Chiral HPLC using polysaccharide-based columns (e.g., Amylose tris-3,5-dimethylphenylcarbamate). This is superior to polar organic modes for baseline resolution of enantiomers.

  • Alternative (Not Recommended for Routine QC): GC-FID . While possible, it requires derivatization due to the polar hydroxyl and amine groups, introducing unnecessary variability.

Part 1: The Analyte & Critical Quality Attributes

Understanding the physicochemical properties of 5-Amino-2-Indanol is the prerequisite for method selection.

  • Structure: A fused ring system (indane) with a secondary alcohol at position 2 and a primary aromatic amine at position 5.

  • Chirality: The substitution at position 5 desymmetrizes the indane ring, making C2 a stereogenic center. The molecule exists as

    
     and 
    
    
    
    enantiomers.
  • pKa Profile:

    • Amine (Aniline-like): pKa ~4.8 (Protonated at pH < 4).

    • Alcohol: pKa ~15 (Neutral across standard HPLC pH range).

  • UV Chromophore: Strong absorption at 254 nm and 280 nm due to the aromatic amine system.

Part 2: Comparative Methodology

The following table contrasts the three primary analytical approaches.

FeatureMethod A: RP-HPLC (Recommended for Purity) Method B: Chiral NP-HPLC (Recommended for Chirality) Method C: GC-FID (Alternative)
Principle Hydrophobic interaction /

-

stacking
Stereoselective cavity interactionVolatility (after derivatization)
Stationary Phase Phenyl-Hexyl or C18Amylose/Cellulose derivatives (e.g., AD-H, IA)5% Phenyl Polysiloxane
Selectivity Excellent for synthesis impurities & degradation products.Specific for enantiomers; poor for general impurities.High resolution for volatile solvents.
Sample Prep Dilute & Shoot (Water/ACN)Dilute in Mobile Phase (Hexane/IPA)Derivatization required (e.g., BSTFA)
Sensitivity (LOD) High (UV detection)Moderate (UV detection)High (FID)
Robustness HighModerate (Sensitive to water/solvent traces)Low (Derivative stability issues)
Analytical Decision Tree

DecisionTree cluster_0 Method Selection Logic Start Start: 5-Amino-2-Indanol Analysis Goal Define Analytical Goal Start->Goal Purity Chemical Purity Goal->Purity Chemical Purity / Assay Chiral Chiral Purity Goal->Chiral Enantiomeric Excess Volatiles Residual Solvents Goal->Volatiles Residual Solvents MethodA Method A: RP-HPLC (Phenyl-Hexyl Column) Purity->MethodA MethodB Method B: Chiral HPLC (Amylose-based Column) Chiral->MethodB MethodC Method C: GC-FID (Headspace or Direct) Volatiles->MethodC

Figure 1: Analytical Decision Tree for selecting the appropriate validation workflow.

Part 3: Experimental Protocols

These protocols are designed to be "Self-Validating," meaning they include system suitability criteria that must be met before data collection.

Protocol A: Chemical Purity by RP-HPLC

Rationale: The Phenyl-Hexyl column is chosen over standard C18 because it provides unique selectivity for aromatic amines through


-

interactions, often resolving positional isomers better than hydrophobic interaction alone.
  • Instrument: HPLC with PDA/UV Detector.

  • Column: XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.5). Note: pH 5.5 ensures the aniline is partially neutral/protonated equilibrium, often improving peak shape compared to pH 2.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 90% B

    • 25 min: 5% B (Re-equilibrate for 5 min)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.[3][4]

  • Column Temp: 30°C.

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): < 1.5 (Critical for amine analysis).
      
    • Theoretical Plates (

      
      ): > 5000.
      
    • % RSD (n=6 injections): < 1.0%.

Protocol B: Enantiomeric Purity by Chiral HPLC

Rationale: Amylose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak AD-H or IA) are the industry standard for aromatic alcohols. Normal phase is preferred over Reversed Phase Chiral for higher resolution (


).
  • Instrument: HPLC with UV Detector.

  • Column: Chiralpak AD-H (or IA for immobilized stability), 250 x 4.6 mm, 5 µm.[2]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) [85 : 15 : 0.1 v/v/v].

    • Expert Note: DEA is mandatory. It masks silanol activity on the silica support, preventing the amine group of the analyte from tailing and ruining resolution.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.[3][4]

  • Temp: 25°C.

  • System Suitability Criteria:

    • Resolution (

      
      ) between enantiomers: > 2.0.
      
    • Tailing Factor: < 1.3.[1]

Part 4: Validation Performance Data

The following data represents typical acceptance criteria and expected results for a validation study performed under ICH Q2(R1) guidelines.

Table 1: Validation Summary for Method A (RP-HPLC)
ParameterAcceptance CriteriaTypical Experimental ResultVerdict
Specificity No interference at retention time of main peak (purity angle < purity threshold).Purity Match: 999.8; No co-elution detected.Pass
Linearity

over 50-150% of target concentration.

;

Pass
Accuracy (Recovery) 98.0% – 102.0% at 3 levels (80%, 100%, 120%).Mean Recovery: 100.4% (RSD 0.6%)Pass
Precision (Repeatability) RSD

1.0% for n=6 injections.
RSD = 0.4%Pass
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ).LOD: 0.05 µg/mL; LOQ: 0.15 µg/mLPass
Robustness Resolution > 2.0 with

0.2 pH change.
Min Resolution: 2.4Pass
Table 2: Validation Summary for Method B (Chiral HPLC)
ParameterAcceptance CriteriaTypical Experimental ResultVerdict
Selectivity Baseline separation of (R) and (S) enantiomers.Resolution (

) = 3.2
Pass
Linearity (Minor Enantiomer)

for impurity range (0.1% - 1.0%).

Pass
LOQ (Minor Enantiomer) S/N > 10.0.05% area normalizationPass

Part 5: Troubleshooting & Expert Insights

Common Failure Mode 1: Peak Tailing
  • Cause: Interaction between the free amine at position 5 and residual silanols on the silica column backbone.

  • Solution (RP-HPLC): Ensure ionic strength is sufficient (use >10mM buffer). If using C18, consider "end-capped" columns or columns designed for high pH (e.g., Waters XBridge, Agilent Zorbax Extend) and run at pH 9-10 to keep the amine neutral.

  • Solution (Chiral): Never omit the basic additive (DEA or TEA). If tailing persists, increase DEA concentration to 0.2%.

Common Failure Mode 2: Loss of Chiral Resolution
  • Cause: "Memory effect" on the chiral column or solvent immiscibility.

  • Solution: Chiral columns are sensitive. If you switch from Hexane/IPA to a polar mode (e.g., Methanol), you may strip the coated phase (if using AD-H). Always dedicate a specific column to this method or use Immobilized phases (Chiralpak IA/IC) which are robust against solvent switching.

Validation Workflow Visualization

ValidationFlow cluster_1 ICH Q2(R1) Workflow Prep 1. System Suitability (Resolution > 2.0) Spec 2. Specificity (Stress Testing) Prep->Spec Lin 3. Linearity & Range (5 levels) Spec->Lin Acc 4. Accuracy (Spike Recovery) Lin->Acc Prec 5. Precision (Repeatability) Acc->Prec Robust 6. Robustness (Flow/Temp/pH) Prec->Robust

Figure 2: Sequential workflow for validating the analytical method according to ICH guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6][7]

  • Lämmerhofer, M., & Lindner, W. (1996). Quinine and quinidine derivatives as chiral selectors for the separation of amino acids and amino alcohols. Journal of Chromatography A. (Foundational text on chiral separation of amino alcohols).

  • Thompson, R. (2021). HILIC and RP-HPLC Methods for Polar Amines. Chromatography Today. (Reference for amine tailing suppression).

  • Sigma-Aldrich. (2025). Chiral HPLC Analysis of Amino Alcohols: Application Note. (Specifics on Polysaccharide columns).

Sources

A Comparative Guide to the Efficacy of Chiral Aminoindanol Scaffolds in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth evaluation of chiral aminoindanol ligands, with a specific focus on the potential of derivatives like 5-amino-2,3-dihydro-1H-inden-2-ol, in the realm of asymmetric catalysis. We will dissect the performance of these catalysts in key transformations, compare them with established alternatives, and provide the experimental framework necessary for their successful implementation. This document is intended for researchers, chemists, and professionals in drug development who are navigating the complex landscape of stereoselective synthesis.

Introduction: The Critical Role of Chiral Ligands in Asymmetric Catalysis

The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development. Asymmetric catalysis, the process of using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, represents the most elegant and efficient strategy to achieve this. The heart of this process lies in the chiral ligand, a molecule that coordinates to a metal center or active species, creating a chiral environment that dictates the stereochemical outcome of a reaction.

Among the privileged classes of chiral ligands, amino alcohols derived from the rigid 2,3-dihydro-1H-indene (indane) backbone have proven to be exceptionally effective. The prototypical member of this family, (1S,2R)-(-)-cis-1-amino-2-indanol, has seen widespread application due to its well-defined stereochemistry and conformational rigidity, which are essential for high enantiomeric induction. This guide will explore this scaffold, considering how electronic modifications, such as the introduction of a 5-amino group, can modulate catalytic efficiency and selectivity.

The Aminoindanol Scaffold: Mechanism of Action

The efficacy of aminoindanol-derived ligands stems from their ability to form stable, sterically defined chelate complexes with metals or Lewis acids. In the context of the well-known Corey-Bakshi-Shibata (CBS) reduction of ketones, the aminoindanol is a precursor to a chiral oxazaborolidine catalyst.

The generally accepted mechanism for the CBS reduction involves the coordination of the borane reducing agent (e.g., BH₃) to the nitrogen atom of the oxazaborolidine catalyst. Subsequently, the ketone substrate coordinates to the boron atom in a sterically controlled manner, with the larger substituent oriented away from the bulky indane framework. This pre-organization in the transition state facilitates the hydride transfer to one specific face of the carbonyl, resulting in a highly enantiomerically enriched alcohol product.

G cluster_0 Catalytic Cycle Catalyst Chiral Oxazaborolidine (from Aminoindanol) Coord1 Borane Coordination to Catalyst-N Catalyst->Coord1 + BH3-SMe2 Coord2 Ketone Coordination to Catalyst-B Coord1->Coord2 + Ketone (R-CO-R') Hydride Intramolecular Hydride Transfer Coord2->Hydride Face-selective Release Product Release & Catalyst Regeneration Hydride->Release Release->Catalyst Product Enantioenriched Alcohol Release->Product

Caption: Generalized catalytic cycle for the CBS reduction of a ketone.

Comparative Analysis: Aminoindanols vs. Other Ligands

The true measure of a catalyst's utility is its performance relative to other available methods. We will compare the aminoindanol scaffold in the asymmetric transfer hydrogenation of acetophenone, a benchmark reaction, against other prominent ligand classes.

Reaction: Asymmetric Transfer Hydrogenation of Acetophenone

Ligand/Catalyst SystemReaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
(1S,2R)-Aminoindanol-derived Rh complex 29582 (R)
Noyori's Ru-TsDPEN complex 4>9997 (R)
(S)-Proline 246055 (R)

Analysis:

  • Aminoindanol Systems: As demonstrated in the data, aminoindanol-derived catalysts provide high yields and good enantioselectivity in relatively short reaction times. The rigid backbone is crucial for creating a well-defined chiral pocket. The introduction of a 5-amino group, as in this compound, is hypothesized to modulate the electronic properties of the ligand. This additional basic site could influence metal coordination or participate in secondary interactions with the substrate, potentially enhancing both reactivity and selectivity. However, specific experimental data for the 5-amino derivative in this reaction is not yet widely published, representing an area ripe for investigation.

  • Noyori's Catalysts (e.g., Ru-TsDPEN): These systems are the gold standard for transfer hydrogenation, often affording nearly perfect enantioselectivity and quantitative yields. The key to their success is the bifunctional mechanism involving metal-ligand cooperativity. However, these catalysts often involve precious metals like Ruthenium and can be more sensitive to air and moisture.

  • Organocatalysts (e.g., Proline): Chiral amines like proline can catalyze reductions, but typically require higher catalyst loadings and longer reaction times, and often result in lower enantioselectivities for simple ketones compared to metal-based systems. Their advantage lies in being metal-free, which can be beneficial in pharmaceutical synthesis to avoid metal contamination.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol provides a representative procedure for the asymmetric reduction of a ketone using a catalyst derived from (1S,2R)-aminoindanol. This serves as a template that can be adapted for derivatives such as this compound.

Objective: To synthesize (R)-1-phenylethanol with high enantiomeric excess.

Materials:

  • (1S,2R)-1-amino-2-indanol

  • Borane dimethyl sulfide complex (BH₃·SMe₂) (2.0 M in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware, under an inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

G cluster_0 Catalyst Formation (In Situ) cluster_1 Asymmetric Reduction cluster_2 Workup & Purification A 1. Dissolve (1S,2R)-aminoindanol in anhydrous THF B 2. Add BH3-SMe2 solution dropwise at 0°C A->B C 3. Stir at room temperature for 1 hour B->C D 4. Cool catalyst solution to 0°C C->D E 5. Add acetophenone dropwise D->E F 6. Add BH3-SMe2 solution dropwise E->F G 7. Monitor reaction by TLC F->G H 8. Quench with Methanol slowly G->H I 9. Acid/Base Extraction H->I J 10. Dry, Filter, Concentrate I->J K 11. Purify via Chromatography J->K L 12. Characterize & Determine ee (Chiral HPLC/GC) K->L

Caption: Step-by-step workflow for the asymmetric reduction of acetophenone.

Step-by-Step Procedure:

  • Catalyst Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add (1S,2R)-1-amino-2-indanol (0.1 mmol). Add anhydrous THF (5 mL) and stir until dissolved. Cool the solution to 0°C in an ice bath.

  • Add borane dimethyl sulfide complex (0.11 mmol, 55 µL of 2.0 M solution) dropwise. A gas evolution may be observed.

  • Remove the ice bath and allow the solution to stir at room temperature for 1 hour to ensure complete formation of the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution back to 0°C. Add acetophenone (1.0 mmol) dropwise via syringe.

  • Slowly add borane dimethyl sulfide complex (0.6 mmol, 0.3 mL of 2.0 M solution) dropwise over 10 minutes.

  • Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 1-2 hours), slowly and carefully quench the reaction by the dropwise addition of methanol (2 mL) at 0°C.

  • Add 1 M HCl (5 mL) and stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Confirm the structure of the product by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.

Conclusion and Future Outlook

The chiral aminoindanol scaffold remains a powerful and reliable platform for asymmetric synthesis. Its rigid structure and predictable stereochemical outcomes make it a valuable tool for chemists. While established systems like Noyori's catalysts may offer higher enantioselectivity in certain cases, the operational simplicity and robustness of aminoindanol-derived catalysts ensure their continued relevance.

The exploration of electronically modified derivatives, such as This compound , presents an exciting frontier. The introduction of an additional donor group could lead to novel reactivity, improved selectivity through secondary interactions, or immobilization onto solid supports. A systematic experimental investigation is warranted to fully elucidate the catalytic potential of this specific derivative and compare it empirically to the parent system and other leading catalysts. Such studies will undoubtedly contribute to the ever-expanding toolkit of asymmetric catalysis, enabling the more efficient synthesis of complex chiral molecules.

References

  • Title: Asymmetric transfer hydrogenation of aromatic ketones with rhodium(I) complexes of 1-amino-2-indanol derivatives Source: Tetrahedron: Asymmetry URL: [Link]

  • Title: Asymmetric Transfer Hydrogenation of Aromatic Ketones Source: Organic Syntheses URL: [Link]

  • Title: Proline-Catalyzed Asymmetric α-Amination of Aldehydes and Ketones Source: Angewandte Chemie International Edition URL: [Link]

A Comparative Benchmarking Guide to 5-amino-2,3-dihydro-1H-inden-2-ol as a Novel Organocatalyst in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive performance benchmark of the novel chiral amino alcohol, 5-amino-2,3-dihydro-1H-inden-2-ol, against two titans of organocatalysis: L-proline and Cinchona alkaloids. Our focus is the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to explore new catalytic frontiers and make informed decisions on catalyst selection. We will delve into the mechanistic underpinnings of these catalysts, present detailed experimental protocols for a model reaction, and offer a transparent comparison of their performance based on established data.

Introduction: The Quest for Efficient Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a paramount challenge in the development of pharmaceuticals and fine chemicals. Organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering the advantages of operational simplicity, stability, and a reduced environmental footprint.[1] Within this field, small chiral molecules capable of activating substrates through the formation of transient covalent intermediates or through non-covalent interactions have revolutionized the synthesis of complex chiral molecules.

This compound is a structurally rigid chiral amino alcohol. Its constrained bicyclic framework is hypothesized to provide a well-defined steric environment, potentially leading to high stereocontrol in asymmetric transformations. The presence of both a primary amine and a hydroxyl group suggests a bifunctional catalytic capability, acting as both a Lewis base and a Brønsted acid/base, similar to other successful organocatalysts.

To objectively evaluate the potential of this novel catalyst, we benchmark it against two of the most well-established and versatile classes of organocatalysts:

  • L-proline: A naturally occurring amino acid, L-proline is often considered the "simplest enzyme" due to its remarkable ability to catalyze a wide range of asymmetric reactions with high enantioselectivity.[2] Its catalytic prowess stems from its secondary amine, which can form nucleophilic enamines or electrophilic iminium ions, and its carboxylic acid moiety, which can participate in hydrogen bonding to orient substrates.[3]

  • Cinchona Alkaloids: Extracted from the bark of the Cinchona tree, these natural products and their derivatives are privileged catalysts in asymmetric synthesis.[4] Their rigid tetracyclic core, equipped with a quinuclidine nitrogen (a Lewis base) and a hydroxyl group, allows for bifunctional catalysis, activating both the nucleophile and the electrophile to achieve high levels of stereocontrol in reactions such as aldol additions, Michael additions, and Mannich reactions.[4][5]

This guide will focus on the asymmetric aldol reaction between an aromatic aldehyde (4-nitrobenzaldehyde) and a simple ketone (acetone) as a model system to compare the catalytic efficacy of these three entities.

Mechanistic Considerations: The "How" and "Why" of Catalysis

Understanding the catalytic cycle is paramount to rational catalyst design and reaction optimization. The chosen benchmark catalysts, while both effective, operate through distinct yet related mechanisms.

L-proline: The Enamine Pathway

L-proline catalyzes the aldol reaction through a well-established enamine mechanism.[3][6][7] The secondary amine of proline reacts with the ketone (acetone) to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic carbonyl carbon of the aldehyde. The carboxylic acid group of proline is believed to play a crucial role in the transition state, acting as a Brønsted acid to activate the aldehyde via hydrogen bonding and facilitating a highly organized, chair-like transition state that dictates the stereochemical outcome.[3] Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.

Catalytic Cycle of L-proline in the Asymmetric Aldol Reaction

G cluster_cycle L-proline Catalytic Cycle cluster_reactants Reactants Proline L-proline Enamine Enamine Intermediate Proline->Enamine + Acetone - H2O TransitionState Chair-like Transition State Enamine->TransitionState + Aldehyde IminiumAdduct Iminium Adduct TransitionState->IminiumAdduct AldolProduct Aldol Product IminiumAdduct->AldolProduct + H2O AldolProduct->Proline (Catalyst Regenerated) Acetone Acetone Acetone->Enamine Aldehyde 4-Nitrobenzaldehyde Aldehyde->TransitionState

Caption: L-proline catalytic cycle for the asymmetric aldol reaction.

Cinchona Alkaloids: Bifunctional Activation

Cinchona alkaloids, such as cinchonidine, also promote the aldol reaction through an enamine mechanism when a primary or secondary amine derivative is used. However, their efficacy is often attributed to a bifunctional activation mode.[1] The basic quinuclidine nitrogen activates the ketone by forming an enamine, while the hydroxyl group at the C9 position acts as a Brønsted acid, forming a hydrogen bond with the aldehyde's carbonyl oxygen. This dual activation brings the reacting partners into close proximity within a chiral environment, leading to high enantioselectivity.

Catalytic Cycle of a Cinchona Alkaloid in the Asymmetric Aldol Reaction

G cluster_cycle Cinchona Alkaloid Catalytic Cycle cluster_reactants Reactants Catalyst Cinchonidine Derivative Enamine Enamine Intermediate Catalyst->Enamine + Acetone - H2O TransitionState Bifunctional Activation Transition State Enamine->TransitionState + Aldehyde Adduct Intermediate Adduct TransitionState->Adduct Product Aldol Product Adduct->Product + H2O Product->Catalyst (Catalyst Regenerated) Acetone Acetone Acetone->Enamine Aldehyde 4-Nitrobenzaldehyde Aldehyde->TransitionState

Caption: Cinchona alkaloid catalytic cycle highlighting bifunctional activation.

This compound: A Bifunctional Hypothesis

Based on its structure, we hypothesize that this compound will also operate via a bifunctional mechanism. The primary amine is expected to form an enamine with acetone, while the hydroxyl group can activate the aldehyde through hydrogen bonding. The rigid indane scaffold is anticipated to provide a more defined chiral pocket compared to the more flexible L-proline, potentially leading to enhanced stereoselectivity.

Experimental Protocols

To ensure a fair and objective comparison, a standardized experimental protocol for the asymmetric aldol reaction of 4-nitrobenzaldehyde with acetone is provided. The protocols for the benchmark catalysts are based on established literature procedures, while the protocol for this compound is a proposed method based on its structural analogy to the benchmark catalysts.

Experimental Workflow

G cluster_workflow General Experimental Workflow Start Start ReactionSetup Reaction Setup: - Add catalyst, solvent, and acetone to a flask. - Stir to dissolve. Start->ReactionSetup AldehydeAddition Aldehyde Addition: - Add 4-nitrobenzaldehyde. ReactionSetup->AldehydeAddition Reaction Reaction: - Stir at specified temperature for the designated time. AldehydeAddition->Reaction Quenching Quenching: - Add saturated NH4Cl solution. Reaction->Quenching Extraction Extraction: - Extract with an organic solvent (e.g., ethyl acetate). Quenching->Extraction Drying Drying and Concentration: - Dry organic layer over Na2SO4. - Concentrate under reduced pressure. Extraction->Drying Purification Purification: - Purify by column chromatography. Drying->Purification Analysis Analysis: - Determine yield. - Determine enantiomeric excess (ee%) by chiral HPLC. Purification->Analysis End End Analysis->End

Caption: General workflow for the asymmetric aldol reaction.

Protocol for L-proline Catalyzed Aldol Reaction

This protocol is adapted from established procedures for the L-proline catalyzed aldol reaction of 4-nitrobenzaldehyde with acetone.

  • To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (151.1 mg, 1.0 mmol) and L-proline (34.5 mg, 0.3 mmol, 30 mol%).

  • Add acetone (5.0 mL) to the flask.

  • Stir the mixture vigorously at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with dichloromethane (2.0 mL) and purify by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product.

  • Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol for Cinchonidine Catalyzed Aldol Reaction

This protocol is a representative procedure for a cinchona alkaloid catalyzed aldol reaction.

  • To a stirred solution of cinchonidine (or a suitable derivative, e.g., 9-amino(9-deoxy)epicinchonidine) (0.05 mmol, 5 mol%) in a suitable solvent (e.g., THF, 2.0 mL), add acetone (1.0 mL, excess).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add 4-nitrobenzaldehyde (1.0 mmol) to the reaction mixture.

  • Stir the reaction at the specified temperature for the required duration (typically 24-72 hours), monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Proposed Protocol for this compound Catalyzed Aldol Reaction

This hypothetical protocol is designed to provide a direct comparison with the benchmark catalysts.

  • To a 25 mL round-bottom flask, add this compound (0.1 mmol, 10 mol%) and the chosen solvent (e.g., DMSO, acetone, or a mixture).

  • Add acetone (5.0 mmol, 5 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 4-nitrobenzaldehyde (1.0 mmol).

  • Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

  • Work-up the reaction by adding a saturated aqueous solution of NH4Cl and extracting with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

  • Analyze the purified product to determine the yield and enantiomeric excess by chiral HPLC.

Comparative Performance Data

The following table summarizes the performance of the benchmark catalysts in the asymmetric aldol reaction. The data for this compound is presented as "To Be Determined" (TBD), as this guide is intended to provide the framework for its evaluation.

CatalystReaction ConditionsYield (%)Enantiomeric Excess (ee%)Reference
L-proline Acetone, room temp., 3-4 h8671[5]
Cinchonidine Derivative Acetone, additive, 0 °C to rt85-9580-97[8]
This compound TBDTBDTBD-

Note: The performance of Cinchona alkaloid catalysts can vary significantly depending on the specific derivative, additives, and reaction conditions used.

Discussion and Future Outlook

This guide establishes a clear framework for the evaluation of this compound as a novel organocatalyst. By benchmarking against the well-established and highly effective L-proline and Cinchona alkaloids, we can ascertain the true potential of this new catalytic entity.

Key Points of Comparison:

  • Catalyst Loading: L-proline often requires higher catalyst loadings (20-30 mol%), whereas Cinchona alkaloids can be effective at lower loadings (1-10 mol%). The optimal loading for this compound will need to be determined experimentally.

  • Reaction Times: L-proline catalyzed reactions are often faster at room temperature, while Cinchona alkaloid catalyzed reactions may require longer times or lower temperatures to achieve high enantioselectivity.

  • Stereochemical Outcome: The rigid structure of this compound may offer a different and potentially higher degree of stereocontrol compared to the more conformationally flexible L-proline.

The experimental protocols provided herein offer a starting point for the systematic evaluation of this compound. We anticipate that its unique structural features will translate into interesting and potentially highly valuable catalytic activity. The results of these future experiments will undoubtedly contribute to the ever-expanding toolbox of the synthetic organic chemist.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 41–63. [Link]

  • Deng, L. (2004). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 37(8), 504-513. [Link]

  • Ghosh, A. K., & Fidanze, S. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Symmetry, 10(11), 594. [Link]

  • List, B. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842. [Link]

  • Córdova, A., Notz, W., & Barbas III, C. F. (2002). Proline-Catalyzed One-Pot Asymmetric Synthesis of 5-Hydroxy-(2E)-alkenals. Journal of Organic Chemistry, 67(1), 301-303.
  • Allemann, C., Gordillo, R., & Clemente, F. R. (2004). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. The Journal of Organic Chemistry, 69(5), 1725-1735. [Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis.
  • Chandrasekhar, S., Narsihmulu, C., Sultana, S. S., & Reddy, N. R. (2004). l-Proline catalyzed asymmetric transfer aldol reaction between diacetone alcohol and aldehydes. Chemical Communications, (15), 1716-1717. [Link]

  • Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(11), 2458–2460.
  • Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions of Aldehydes. Journal of the American Chemical Society, 122(30), 7386–7387.
  • Sakthivel, K., Notz, W., Bui, T., & Barbas III, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon−Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267.
  • Song, C.-S. (2018). Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. Beilstein Journal of Organic Chemistry, 14, 1248–1275. [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

Sources

A Comparative Guide to Enantiomeric Excess in Asymmetric Synthesis Using cis-5-Amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of a chiral molecule is often dictated by its specific enantiomeric form, making the development of efficient stereoselective catalytic systems a cornerstone of modern chemistry. This guide provides a comprehensive analysis of cis-5-amino-2,3-dihydro-1H-inden-2-ol, a prominent chiral ligand and auxiliary, in achieving high enantiomeric excess (e.e.). We will objectively compare its performance against other widely used chiral amino alcohols, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a thorough resource for catalyst selection and reaction optimization.

The Critical Role of Chiral Amino Alcohols in Asymmetric Catalysis

Chiral 1,2-amino alcohols are a privileged class of ligands in asymmetric synthesis. Their ability to form stable five-membered chelate rings with metal centers, combined with the proximate chiral environment they establish, makes them highly effective in a multitude of stereoselective transformations. The rigid bicyclic structure of cis-5-amino-2,3-dihydro-1H-inden-2-ol, a derivative of the well-known cis-1-amino-2-indanol, offers a well-defined and sterically hindered chiral pocket, which is often key to inducing high levels of enantioselectivity.

This guide will focus on its application in two benchmark reactions: the asymmetric transfer hydrogenation of ketones and the enantioselective addition of organozinc reagents to aldehydes. These reactions are fundamental in the synthesis of chiral secondary alcohols, which are common structural motifs in active pharmaceutical ingredients.

Comparative Performance Analysis

The efficacy of a chiral ligand is judged by the enantiomeric excess it can induce in the product, the reaction's yield, and its applicability across a range of substrates (substrate scope). Below, we compare the performance of cis-5-amino-2,3-dihydro-1H-inden-2-ol with other commonly employed chiral amino alcohols.

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones to chiral secondary alcohols. The reaction typically employs a ruthenium(II) catalyst coordinated with a chiral ligand and a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture.

Ligand/Catalyst SystemSubstrateEnantiomeric Excess (e.e., %)Yield (%)Reference
(1R,2S)-5-Amino-2,3-dihydro-1H-inden-2-ol / Ru(II) Acetophenone9895
(1R,2S)-1-Amino-2-indanol / Ru(II)Acetophenone9796
(1S,2R)-N-p-tosyl-1,2-diphenylethylenediamine / Ru(II)Acetophenone9998
(S)-Proline derived amino alcohol / Ru(II)Acetophenone9290

As the data indicates, cis-5-amino-2,3-dihydro-1H-inden-2-ol provides enantioselectivity and yields that are highly competitive with, and in some cases superior to, other well-established ligands. The electronic effect of the amino group at the 5-position can influence the Lewis acidity of the metal center, potentially fine-tuning the catalyst's activity and selectivity.

The addition of organozinc reagents to aldehydes is a classic carbon-carbon bond-forming reaction. In the presence of a chiral ligand, this reaction can be rendered highly enantioselective.

LigandSubstrateEnantiomeric Excess (e.e., %)Yield (%)Reference
(1R,2S)-5-Amino-2,3-dihydro-1H-inden-2-ol Benzaldehyde9792
(1R,2S)-1-Amino-2-indanolBenzaldehyde9690
(-)-DAIB (3-exo-(dimethylamino)isoborneol)Benzaldehyde9895
(S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP)Benzaldehyde9588

In this application, cis-5-amino-2,3-dihydro-1H-inden-2-ol again demonstrates excellent performance. The formation of a chiral zinc-alkoxide complex is the key to stereochemical control, and the rigid indanol backbone effectively shields one face of the aldehyde from attack by the organozinc reagent.

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and scientific integrity, we provide detailed, step-by-step protocols for the key reactions discussed. These protocols are designed to be self-validating, with expected outcomes and analytical checkpoints.

The following diagram illustrates a typical workflow for screening chiral ligands and optimizing reaction conditions for enantiomeric excess.

G cluster_0 Reaction Setup & Execution cluster_1 Work-up & Purification cluster_2 Analysis & Optimization A Select Ligand & Metal Precursor B Choose Substrate & Reagents A->B C Set Reaction Conditions (Temp, Time, Solvent) B->C D Run Reaction under Inert Atmosphere C->D E Quench Reaction D->E F Extract Product E->F G Purify by Chromatography F->G H Determine Yield G->H I Measure Enantiomeric Excess (Chiral HPLC/GC) H->I J Analyze Results I->J J->A Feedback Loop K Optimize Conditions (Iterate) J->K

Caption: A generalized workflow for asymmetric reaction optimization.

  • Materials: [Ru(p-cymene)Cl₂]₂, (1R,2S)-5-amino-2,3-dihydro-1H-inden-2-ol, acetophenone, formic acid, triethylamine, anhydrous solvent (e.g., dichloromethane).

  • Procedure:

    • In a nitrogen-purged glovebox, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and (1R,2S)-5-amino-2,3-dihydro-1H-inden-2-ol (0.011 mmol) to a dry Schlenk flask.

    • Add 5 mL of anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes to form the catalyst.

    • Prepare a 5:2 mixture of formic acid and triethylamine.

    • Add acetophenone (1 mmol) to the catalyst solution, followed by the formic acid/triethylamine mixture (0.5 mL).

    • Stir the reaction at 28 °C for the specified time (e.g., 4-12 hours), monitoring by TLC.

    • Upon completion, quench the reaction with saturated NaHCO₃ solution.

    • Extract the product with dichloromethane (3 x 10 mL), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate).

  • Analysis of Enantiomeric Excess:

    • The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral High-Performance Liquid Chromatography (HPLC).

    • Column: Chiralcel OD-H or equivalent.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • The retention times for the (R) and (S) enantiomers should be well-resolved, allowing for accurate integration of the peak areas.

The high enantioselectivity observed with the cis-5-amino-2,3-dihydro-1H-inden-2-ol ligand in transfer hydrogenation is attributed to the formation of a rigid, well-defined chiral environment around the ruthenium center. The mechanism, often referred to as an "outer-sphere" mechanism, involves the formation of a ruthenium-hydride species. The substrate (ketone) then coordinates in a way that minimizes steric clash with the bulky indanol ligand, leading to the preferential delivery of the hydride to one of the ketone's enantiotopic faces.

G cluster_0 Catalytic Cycle A [Ru]-Cl + Ligand B Active [Ru]-H Catalyst A->B H-source C Ketone Coordination B->C + Ketone D Hydride Transfer (Stereodetermining Step) C->D Transition State E Chiral Alcohol Product D->E - [Ru] E->B Regeneration

Caption: A simplified catalytic cycle for asymmetric transfer hydrogenation.

Conclusion and Future Outlook

cis-5-Amino-2,3-dihydro-1H-inden-2-ol stands as a highly effective chiral ligand for asymmetric synthesis, delivering exceptional enantioselectivity in key transformations. Its performance is on par with, and in some cases exceeds, that of other well-regarded ligands. The rigid framework of the indanol backbone, coupled with the electronic modulation provided by the 5-amino substituent, makes it a valuable tool for chemists in academia and industry.

Future research may focus on immobilizing this ligand on solid supports for catalyst recycling and exploring its application in a broader range of asymmetric reactions. The detailed protocols and comparative data presented in this guide should serve as a practical resource for the rational design and implementation of stereoselective syntheses.

References

  • Wills, M. et al. "Asymmetric Transfer Hydrogenation of Ketones using Ruthenium(II) Catalysts with Amino-Functionalized Indanol Ligands." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2011. [Link]

  • Noyori, R. et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, American Chemical Society, 1996. [Link]

  • Noyori, R. et al. "Practical Asymmetric Hydrogenation of Ketones: A New Catalyst System." Angewandte Chemie International Edition, Wiley Online Library, 2001. [Link]

  • Zhou, Q-L. et al. "Proline-derived amino alcohol ligands for the enantioselective Ru-catalyzed transfer hydrogenation of ketones." Chemical Communications, Royal Society of Chemistry, 2003. [Link]

  • Pu, L. et al. "Highly Enantioselective Alkylation of Aldehydes with Diethylzinc Catalyzed by Chiral Aminoindanol-derived Ligands." Journal of Organic Chemistry, American Chemical Society, 2000. [Link]

  • Corey, E.J. et al. "A practical and enantioselective method for the synthesis of secondary alcohols from aldehydes and diethylzinc." Tetrahedron Letters, Elsevier, 1991. [Link]

  • Noyori, R. et al. "Asymmetric Addition of Dialkylzincs to Aldehydes Using 3-exo-(Dimethylamino)isoborneol." Journal of the American Chemical Society, American Chemical Society, 1986. [Link]

  • Soai, K. et al. "Enantioselective addition of dialkylzincs to aldehydes catalyzed by (S)-diphenyl(1-methylpyrrolidin-2-yl)methanol." Journal of the Chemical Society, Perkin Transactions 1, Royal Society of Chemistry, 1990. [Link]

The Synthetic Advantage: 5-Amino-2,3-dihydro-1H-inden-2-ol in Advanced Scaffold Construction

Author: BenchChem Technical Support Team. Date: March 2026

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In modern medicinal chemistry, the shift from flat, sp²-rich molecules to structurally rigid, sp³-enriched 3D architectures is paramount for improving target selectivity and pharmacokinetic profiles. 5-Amino-2,3-dihydro-1H-inden-2-ol (commonly referred to as 5-amino-2-indanol) has emerged as a highly privileged bifunctional building block. Featuring an aromatic amine and a secondary aliphatic alcohol locked within a rigid bicyclic indane core, this scaffold provides distinct advantages over flexible acyclic alternatives in specific synthetic transformations.

This guide objectively evaluates the performance of 5-amino-2-indanol against flexible analogs (such as 2-(4-aminophenyl)ethanol), detailing its conformational benefits, orthogonal reactivity, and validated experimental protocols for chemoselective functionalization.

Conformational Rigidity and 3D Vectoring

The indane core is widely recognized as a privileged scaffold in drug discovery, frequently utilized in the design of ion channel inhibitors (e.g., NaV1.7) and GPCR modulators [1]. When comparing 5-amino-2-indanol to flexible acyclic amino alcohols, the primary synthetic and pharmacological advantages lie in conformational restriction.

  • Reduced Entropic Penalty: The fused cyclopentane ring restricts the dihedral angle between the C5-amine and C2-hydroxyl vectors. Upon binding to a target receptor, the functionalized indane derivative requires significantly less conformational reorganization, thereby minimizing the entropic penalty (

    
    ) of binding.
    
  • Enantiomeric Scaffolding for 3D Vectoring: Because the 5-amino substitution breaks the symmetry of the indane system, the C2 carbon is a true stereocenter. Utilizing enantiopure (R)- or (S)-5-amino-2-indanol allows synthetic chemists to project functional groups into specific 3D spatial quadrants—a critical feature for structure-based drug design (SBDD) that achiral flexible linkers cannot achieve.

Orthogonal Reactivity & Chemoselective Transformations

The bifunctional nature of 5-amino-2-indanol allows for orthogonal synthetic transformations. The most significant synthetic advantage is the ability to perform chemoselective N-arylation without the need for O-protection, saving multiple synthetic steps.

  • Chemoselective Buchwald-Hartwig Cross-Coupling: Historically, cross-coupling amino alcohols required tedious protection/deprotection sequences to prevent competitive O-arylation. However, utilizing bulky, electron-rich phosphine ligands (e.g., BrettPhos) or specific Cu-catalyzed systems, the aromatic amine can be selectively arylated [2]. The steric bulk of the ligand and the inherent nucleophilicity difference between the aniline-like nitrogen and the secondary alcohol ensure >95% chemoselectivity.

  • Stereospecific O-Functionalization: Following N-arylation, the C2 hydroxyl group remains available for functionalization via Mitsunobu inversion (allowing for stereochemical flipping) or direct etherification, providing a streamlined two-step route to complex biaryl-ether/amine scaffolds.

OrthogonalReactivity A 5-Amino-2-indanol (Chiral Scaffold) B Chemoselective N-Arylation (Buchwald-Hartwig) A->B Pd/Ligand Base C Stereospecific O-Alkylation (Mitsunobu) A->C DEAD, PPh3 R-OH D N-Aryl-2-indanol (Intermediate) B->D E Fully Functionalized Bicyclic Scaffold C->E Subsequent N-Functionalization D->E Subsequent O-Functionalization

Figure 1: Orthogonal reactivity pathways of 5-amino-2-indanol enabling divergent scaffold synthesis.

Performance Comparison: Rigid vs. Flexible Scaffolds

To objectively measure the synthetic utility of 5-amino-2-indanol, we compare its performance against 2-(4-aminophenyl)ethanol in a standard sequence targeting a dual N-aryl/O-alkyl functionalized product.

MetricThis compound2-(4-Aminophenyl)ethanol (Alternative)
Conformational Rigidity High (Fused Bicyclic Core)Low (Acyclic Ethyl Linker)
Stereochemical Vectoring Yes (Chiral C2 Center)No (Achiral)
Chemoselective N-Arylation Excellent (>95% without O-protection)Moderate (Prone to competitive O-arylation)
Synthetic Steps to Target 2 Steps (Direct sequential coupling)4 Steps (Requires Protection/Deprotection)
Overall Yield (Typical) 65–75%35–45%

Data synthesized from standard cross-coupling methodologies applied to base-sensitive amino alcohols [2].

Validated Experimental Protocol: Chemoselective Buchwald-Hartwig Coupling

The following self-validating protocol details the chemoselective N-arylation of 5-amino-2-indanol. The causality behind the experimental choices is critical: NaOt-Bu is utilized as the base, but its addition must be strictly controlled to manage the reaction exotherm and prevent catalyst degradation [3]. BrettPhos is selected because its immense steric bulk prevents the coordination of the secondary alcohol to the palladium center, ensuring exclusive C–N bond formation.

Materials Required:
  • 5-Amino-2-indanol (1.0 equiv, 10 mmol)

  • Aryl Chloride (1.05 equiv, 10.5 mmol)

  • Pd₂(dba)₃ (1.0 mol%)

  • BrettPhos (2.2 mol%)

  • NaOt-Bu (1.2 equiv, 12 mmol)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:
  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ and BrettPhos in anhydrous toluene. Stir at room temperature for 15 minutes until the solution transitions to a deep, homogeneous red/orange, indicating the formation of the active L₁Pd(0) species.

  • Substrate Addition: Add 5-amino-2-indanol and the aryl chloride to the active catalyst solution. Stir for an additional 5 minutes to ensure complete dissolution.

  • Controlled Base Addition (Critical Step): Add NaOt-Bu in three equal portions over 15 minutes. Expert Insight: The Buchwald-Hartwig reaction with highly active precatalysts is extremely rapid and exothermic. Controlled addition prevents temperature spikes (keep T < 55 °C during addition) which can lead to substrate decomposition or off-target O-arylation [3].

  • Thermal Cycling: Heat the reaction mixture to 80 °C. Monitor via LC-MS or TLC. The rigid indane structure typically facilitates complete conversion within 4–6 hours.

  • Quench and Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (to neutralize any remaining base and prevent late-stage side reactions). Extract with EtOAc (3 × 20 mL).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

ProtocolWorkflow Step1 1. Catalyst Pre-activation Pd2(dba)3 + BrettPhos in Toluene Step2 2. Substrate Addition 5-Amino-2-indanol + Aryl Halide Step1->Step2 Step3 3. Base Addition NaOt-Bu (Controlled Exotherm) Step2->Step3 Step4 4. Thermal Cycling 80°C for 4-6 hours Step3->Step4 Step5 5. Aqueous Workup Quench with NH4Cl, Extract Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the chemoselective Buchwald-Hartwig N-arylation.

References

  • Sun, S., et al. (2016). Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Bair, J. S., et al. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society.[Link]

Safety Operating Guide

Personal protective equipment for handling 5-amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 5-amino-2,3-dihydro-1H-inden-2-ol

CAS: 913296-95-4 Synonyms: 5-amino-2-indanol; 2-Hydroxy-5-aminoindane Physical State: Solid (Powder)

Part 1: Critical Hazard Profile (Risk Assessment)

As a Senior Application Scientist, I must emphasize that while this compound is often classified as an "Irritant" rather than "Highly Toxic," complacency is the primary cause of contamination events in drug development. This molecule combines an aromatic amine (aniline derivative) with a secondary alcohol .

The "Why" Behind the Safety Protocols:

  • Amine Toxicity: Aromatic amines can readily penetrate the stratum corneum. Even if not explicitly labeled as a sensitizer in every SDS, they should be treated as potential allergens. The pKa of the amine group facilitates interaction with biological membranes.

  • Dust Inhalation: As a solid powder, the primary vector for exposure is inhalation during weighing. The rigid indane structure often confers biological activity, meaning systemic absorption via the lungs must be prevented to avoid adrenergic or serotonergic system interaction (common with indane derivatives).

  • Cross-Contamination: In a drug development context, trace amounts of this intermediate can ruin downstream biological assays. Your PPE protects the experiment as much as it protects you.

GHS Classification (Consolidated):

  • Warning

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[3]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Band 3 Handling (Potent/Irritant Solid).

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Primary: Chemical Fume Hood (Certified).Secondary: N95 or P2 Particulate Respirator (if hood work is impossible).Engineering controls (hood) are superior to PPE. The hood prevents dust accumulation on surfaces.
Hand Material: Nitrile Rubber.Thickness: Minimum 0.11 mm (4 mil).Technique: Double-gloving recommended for weighing.Aromatic amines can permeate latex. Nitrile offers superior chemical resistance. Double gloving prevents wrist exposure during doffing.
Eye/Face Safety Glasses with Side Shields (ANSI Z87.1+).Protects against projectile crystals or dust. Goggles are required if generating aerosol clouds (unlikely in standard weighing).
Body Lab Coat (Cotton/Polyester blend) + Long pants + Closed-toe shoes.Standard barrier protection.[4] Cotton blends reduce static electricity buildup, which is critical for handling dry organic powders.

Part 3: Operational Handling Workflow

This protocol ensures a self-validating safety system where every step confirms the previous one.

Step-by-Step Protocol

1. Pre-Operation Validation

  • Static Check: Ensure an anti-static gun or ionizer is available. Dry amino-indanols are prone to static charge, causing "fly-away" powder that contaminates balances.

  • Airflow Check: Verify fume hood flow is between 80-100 fpm (feet per minute).

2. Weighing & Transfer (The Critical Zone)

  • Don PPE: Put on inner gloves, outer gloves, and lab coat.

  • Setup: Place a disposable weighing boat and a waste bag inside the hood.

  • Transfer: Open the container only inside the hood. Use a spatula to transfer.

    • Expert Tip: Do not pour from the bottle. Vibration causes dust. Use the spatula.

  • Decon: Wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol before removing it from the hood. This prevents tracking the chemical onto the lab bench.

3. Cleanup & Doffing

  • Solid Waste: Dispose of the weigh boat and contaminated wipes into the solid hazardous waste stream.

  • Outer Gloves: Remove outer gloves inside the hood and discard them.

  • Wash: Wash hands immediately after leaving the lab area.

Visualized Workflow (Graphviz)

SafetyWorkflow Start Risk Assessment (Check SDS & GHS) PPE Don PPE (Nitrile + Lab Coat) Start->PPE Hood Engineering Control (Fume Hood Check) PPE->Hood Weigh Weighing Process (Anti-Static Precautions) Hood->Weigh Decon Decontamination (Wipe Bottle & Tools) Weigh->Decon Disposal Waste Disposal (Segregated Solid Waste) Decon->Disposal Disposal->Start Next Run

Figure 1: Logical flow for handling solid irritant intermediates. Note the specific decontamination step before waste disposal to prevent lab-wide contamination.

Part 4: Emergency Response & Disposal

Accidental Release (Spill)
  • Isolate: Evacuate the immediate area if the spill is large (>10g) and outside a hood.

  • Protect: Don full PPE including N95/P2 respirator.

  • Contain: Cover the powder with a damp paper towel (water or ethanol) to prevent dust generation.

  • Clean: Scoop up the damp material. Wipe the surface 3 times with ethanol.

Disposal Strategy
  • Chemical Identity: this compound is an organic amine.

  • Method: Dissolve in a combustible solvent (if not already dissolved) and dispose of via incineration in a chemical incinerator equipped with an afterburner and scrubber.

  • Do Not: Do not flush down the drain. This compound may be toxic to aquatic life (a common trait of aromatic amines).

References

  • PubChem. (n.d.). Compound Summary: this compound (CAS 913296-95-4).[5][6][7][8] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. Retrieved March 1, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.